9-Allyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-prop-2-enylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFYJHXSHTFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194135 | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-39-5 | |
| Record name | 9-Allyl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4121-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ALLYL-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Allyl-9H-purin-6-amine, a synthetically derived purine analogue, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally characterized by an allyl group at the 9-position of the purine ring, this compound exhibits notable biological activities, including the inhibition of viral polymerases and potential modulation of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of this compound, intended to serve as a foundational resource for researchers in drug discovery and development. The document details its physicochemical properties, structural analyses, and relevant experimental protocols, and visualizes key concepts through structured diagrams.
Physicochemical Properties
The fundamental physicochemical properties of this compound are critical for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 9-prop-2-enylpurin-6-amine | [1] |
| Synonyms | 9-Allyladenine, N9-Allyladenine, NSC 77154 | [1] |
| CAS Number | 4121-39-5 | [1] |
| Molecular Formula | C₈H₉N₅ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >95% (Commercially available) | [1] |
| IC50 (SARS-CoV-2 RdRp) | 8.9 µM | |
| Ki (SARS-CoV-2 RdRp) | 4.2 µM |
Basicity and pKa
Solubility
Understanding the solubility of this compound is crucial for its use in in vitro and in vivo studies. Generally, adenine and its derivatives exhibit limited solubility in water.[6] However, their solubility is enhanced in organic solvents. 9-substituted purines are often soluble in solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] The solubility of purine derivatives can be influenced by factors such as pH and the formation of salts.[8][9] For instance, forming the hydrochloride salt can significantly increase aqueous solubility.
Chemical Structure and Crystallography
The three-dimensional structure of this compound dictates its interaction with biological macromolecules.
Molecular Structure
The molecule consists of a purine core, which is a fused bicyclic heteroaromatic system, with an amine group at the 6-position and an allyl group attached to the nitrogen at the 9-position.
Crystallographic Data
For reference, the bond lengths and angles of a closely related 9-substituted purine derivative, N-Benzyl-9-isopropyl-9H-purin-6-amine, are provided in Table 2, offering insight into the expected geometry of the purine core.[10]
| Bond/Angle | Length (Å) / Degrees (°) |
| N1-C2 | 1.345(2) |
| C2-N3 | 1.325(2) |
| N3-C4 | 1.348(2) |
| C4-C5 | 1.381(2) |
| C5-C6 | 1.401(2) |
| C6-N1 | 1.353(2) |
| C5-N7 | 1.382(2) |
| N7-C8 | 1.314(2) |
| C8-N9 | 1.370(2) |
| N9-C4 | 1.374(2) |
| C6-N10 | 1.351(2) |
| C2-N1-C6 | 118.4(1) |
| N1-C2-N3 | 129.2(1) |
| C2-N3-C4 | 110.8(1) |
| N3-C4-C5 | 127.3(1) |
| C4-C5-C6 | 118.6(1) |
| C5-C6-N1 | 115.7(1) |
| C4-N9-C8 | 104.7(1) |
Note: Data is for N-Benzyl-9-isopropyl-9H-purin-6-amine and serves as a representative example.[10]
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Furthermore, related 9-substituted purine derivatives have been shown to modulate inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[11]
Inhibition of TLR4/MyD88/NF-κB Signaling Pathway
The TLR4 signaling pathway is a key component of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines.[12][13] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases. The proposed inhibitory action of this compound on this pathway is depicted in the following diagram.
Caption: Proposed inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A generalized protocol for the synthesis of 9-substituted adenines is as follows, which can be adapted for this compound.[14][15]
Caption: A general workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a stirred suspension of adenine (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with DMF.
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient), or by recrystallization from an appropriate solvent to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).[16]
In Vitro TLR4/MyD88/NF-κB Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on the TLR4 signaling pathway in a cellular context.[17][18]
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Cell Culture: Culture a suitable cell line expressing TLR4 (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or HEK293-TLR4 reporter cells) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to activate the TLR4 pathway.
-
Endpoint Measurement:
-
Cytokine Release: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.
-
NF-κB Activation: For reporter cell lines, measure the reporter gene activity (e.g., luciferase or SEAP). Alternatively, assess NF-κB activation by Western blotting for phosphorylated IκBα or by immunofluorescence to visualize NF-κB nuclear translocation.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound for the inhibition of cytokine production or NF-κB activation.
Conclusion
This compound is a purine derivative with demonstrated biological activity and therapeutic potential. This technical guide has summarized its core basic properties, including its physicochemical characteristics and structural features. The provided experimental protocols for its synthesis and for assessing its inhibitory effect on the TLR4 signaling pathway offer a practical resource for researchers. Further investigation into the precise pKa, solubility profile, and a complete crystallographic analysis of the free base will provide a more comprehensive understanding of this promising compound and facilitate its development as a potential therapeutic agent.
References
- 1. This compound [synhet.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4121-39-5|this compound|BLD Pharm [bldpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]
An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Synthesis, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Allyl-9H-purin-6-amine, a synthetic purine derivative. The document details its discovery within the context of purine-scaffold inhibitors of Heat Shock Protein 90 (Hsp90), provides a detailed experimental protocol for its synthesis via N9-alkylation of adenine, and presents its known biological activity. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Discovery and Scientific Context
The discovery of this compound is rooted in the broader exploration of adenine derivatives as therapeutic agents. Purines are fundamental components of nucleic acids and coenzymes, making them a privileged scaffold in medicinal chemistry. While the exact date and individuals behind the initial synthesis of this compound are not prominently documented in readily available literature, its significance has emerged through studies on Heat Shock Protein 90 (Hsp90).
Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer and other diseases. The N-terminal domain of Hsp90 contains an ATP-binding pocket that is essential for its chaperone activity. Inhibition of this ATPase activity leads to the degradation of Hsp90 client proteins, making it an attractive target for cancer therapy.
The development of purine-scaffold Hsp90 inhibitors marked a significant advancement in the field, offering synthetic alternatives to natural product inhibitors. It is within this context that this compound and similar N9-substituted adenines were investigated for their potential to fit into the ATP-binding pocket of Hsp90 and disrupt its function.
Synthesis of this compound
The primary synthetic route to this compound is the direct N9-alkylation of adenine. This method takes advantage of the nucleophilicity of the purine ring nitrogens. Under basic conditions, the N9 position is generally favored for alkylation.
Experimental Protocol: N9-Alkylation of Adenine
This protocol is based on established methods for the N-alkylation of purines.
Materials:
-
Adenine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 to 2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add allyl bromide (1.1 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting adenine.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Synthesis Workflow Diagram
Characterization Data (Hypothetical)
| Parameter | Expected Value |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.2-8.1 (2H, s, purine H-2, H-8), 7.2 (2H, br s, NH₂), 6.1-5.9 (1H, m, -CH=), 5.2-5.0 (2H, m, =CH₂), 4.8-4.7 (2H, d, N-CH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 156, 152, 149, 141, 133, 118, 117, 45 |
| Mass Spec (ESI+) | m/z 176.09 [M+H]⁺ |
| Purity (by HPLC) | >95% |
| Yield | 60-75% (typical for similar reactions) |
Biological Activity and Mechanism of Action
The primary documented biological activity of this compound is its inhibitory effect on Heat Shock Protein 90 (Hsp90).
Hsp90 Inhibition
This compound acts as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. By occupying the ATP-binding pocket, it prevents the conformational changes necessary for Hsp90's chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins crucial for cancer cell survival and proliferation.
Quantitative Biological Data
The following table summarizes the reported in vitro activity of this compound against Hsp90.
| Assay | Value |
| Hsp90 ATPase IC₅₀ | 2.3 µM |
| Hsp90 Binding Affinity (Kᵢ) | 230 nM |
Hsp90 Signaling Pathway
The diagram below illustrates the general mechanism of Hsp90 inhibition.
Potential Applications and Future Directions
As an Hsp90 inhibitor, this compound holds potential for further investigation in the following areas:
-
Oncology: Given Hsp90's role in stabilizing numerous oncoproteins, this compound could be a lead for the development of novel anti-cancer agents. Further structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs.
-
Neurodegenerative Diseases: Hsp90 is also implicated in the pathology of diseases such as Alzheimer's and Parkinson's. The therapeutic potential of Hsp90 inhibitors in these conditions is an active area of research.
-
Virology: Some viruses rely on host cell Hsp90 for the proper folding of viral proteins. Therefore, Hsp90 inhibitors may have antiviral applications.
Future research should focus on a more detailed biological characterization of this compound, including its effects on various cancer cell lines, in vivo efficacy in animal models, and its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a synthetically accessible purine derivative with demonstrated inhibitory activity against Hsp90. Its discovery and study contribute to the growing field of purine-scaffold Hsp90 inhibitors. This technical guide provides a foundational understanding of its synthesis and biological context, serving as a valuable resource for researchers in medicinal chemistry and drug development. Further optimization and investigation of this and related compounds may lead to the development of novel therapeutics for a range of diseases.
A Technical Guide to the Spectroscopic Analysis of 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 9-Allyl-9H-purin-6-amine (also known as 9-allyladenine). Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an in-depth estimation based on the known spectral characteristics of its constituent functional groups: the purine core, the primary amine, and the allyl group. This guide also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow visualization for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These are estimated values and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 | s | 1H | H-2 (Purine) |
| ~8.1 | s | 1H | H-8 (Purine) |
| ~7.3 | br s | 2H | -NH₂ |
| ~6.0 | m | 1H | -CH=CH₂ |
| ~5.2 | dd | 1H | -CH=CH ₂(trans) |
| ~5.1 | dd | 1H | -CH=CH ₂(cis) |
| ~4.8 | d | 2H | N-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-6 (Purine) |
| ~152 | C-2 (Purine) |
| ~149 | C-4 (Purine) |
| ~141 | C-8 (Purine) |
| ~133 | -C H=CH₂ |
| ~118 | -CH=C H₂ |
| ~117 | C-5 (Purine) |
| ~45 | N-C H₂- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch (amine) |
| 3080-3010 | Medium | =C-H stretch (alkene) |
| 2950-2850 | Medium | C-H stretch (alkane) |
| ~1640 | Strong | C=C stretch (alkene) |
| 1670-1580 | Strong | N-H bend (amine) & C=N/C=C stretch (purine ring) |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 175.08 | [M]⁺ (Molecular Ion) |
| 135.06 | [M - C₃H₄]⁺ (Loss of allyl group) |
| 134.05 | [Adenine]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Average 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
Typical ESI source parameters: capillary voltage of 3.5 kV, nebulizer pressure of 30 psi, and drying gas flow of 10 L/min at 300°C.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
9-Allyl-9H-purin-6-amine: A Technical Overview of its Properties and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, potential synthesis routes, and plausible biological activities of 9-Allyl-9H-purin-6-amine. Drawing upon research on structurally related purine analogs, this document outlines its potential as a modulator of key cellular signaling pathways, offering insights for further investigation and drug discovery efforts.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4121-39-5 |
Synthetic Approaches
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for the preparation of N9-substituted purine derivatives. A general and plausible synthetic route involves the alkylation of adenine (9H-purin-6-amine) or a protected adenine derivative with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.
A generalized experimental workflow for such a synthesis is depicted below:
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, the purine scaffold is a well-established pharmacophore present in numerous endogenous molecules and synthetic drugs. Research on structurally similar 9-substituted purine derivatives provides valuable insights into its potential mechanisms of action.
Notably, certain 9-substituted purine analogs have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Furthermore, studies on other modified purines, such as 9-cinnamyl-9H-purine derivatives, have demonstrated inhibitory effects on inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which proceeds through MyD88 and ultimately activates the transcription factor NF-κB, a key regulator of inflammatory gene expression.
Based on this precedent, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the TLR4/MyD88/NF-κB pathway.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays are recommended. These assays are standard in drug discovery and can provide a comprehensive profile of the compound's effects on cellular processes.
Cytotoxicity Assays:
-
MTT or SRB Assay: To determine the compound's effect on cell viability and proliferation across various cell lines, particularly cancer cell lines. This assay would involve treating cells with a range of concentrations of this compound for a specified period (e.g., 72 hours) and then quantifying the number of viable cells.
Cell Cycle Analysis:
-
Flow Cytometry: To assess the impact of the compound on cell cycle progression. Cells would be treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays:
-
Annexin V/PI Staining: To detect and quantify apoptosis (programmed cell death) induced by the compound. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Kinase Inhibition Assays:
-
In Vitro Kinase Panels: To screen for inhibitory activity against a broad range of protein kinases, particularly CDKs. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
NF-κB Reporter Assays:
-
Luciferase Reporter Assay: To specifically measure the effect on NF-κB transcriptional activity. Cells transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase gene would be stimulated with an inflammatory agent (e.g., LPS) in the presence of this compound. A reduction in luciferase activity would indicate inhibition of the NF-κB pathway.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its molecular properties, potential synthesis, and plausible biological activities, supported by data from related compounds, should facilitate further investigation into its therapeutic potential.
The Allyl Moiety in Purine Scaffolds: A Technical Guide to its Biological Significance and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the profound biological significance of the allyl group when incorporated into purine derivatives. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the synthesis, biological activities, and mechanisms of action of these compounds, highlighting their potential in therapeutics, particularly in oncology and receptor modulation.
The guide meticulously summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways, serving as an in-depth resource for advancing research in this promising area of medicinal chemistry.
Introduction: The Versatility of the Allyl Group in Purine Chemistry
Purine analogues are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities. The strategic incorporation of an allyl group (–CH₂–CH=CH₂) onto the purine scaffold has emerged as a powerful approach to modulate the physicochemical properties and biological activities of the parent molecule. The allyl group's unique electronic and steric characteristics can influence receptor binding, enzyme inhibition, and metabolic stability, making allyl-purine derivatives a compelling class of compounds for drug discovery. This guide explores the multifaceted roles of the allyl group in enhancing the therapeutic potential of purine derivatives, with a focus on their anticancer and receptor-modulating activities.
Biological Activities of Allyl-Purine Derivatives
The introduction of an allyl group to a purine core can confer a range of biological activities. Notably, these derivatives have shown significant promise as anticancer agents and as modulators of purinergic receptors, particularly adenosine receptors.
Anticancer Activity
Allyl-purine derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The allyl moiety can contribute to this activity through several mechanisms, including the inhibition of key enzymes involved in DNA synthesis and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival.
One important target is O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that confers resistance to certain chemotherapeutic agents. O⁶-allylguanine has been shown to be an effective depletor of AGT, thereby sensitizing cancer cells to alkylating agents[1].
Furthermore, S-allylthio derivatives of 6-mercaptopurine (6-MP), a clinically used anticancer drug, have been synthesized and shown to inhibit cell proliferation and induce apoptosis more effectively than the parent drug in leukemia cell lines[2][3]. The increased hydrophobicity of these derivatives is believed to enhance their cellular uptake[3].
Table 1: Anticancer Activity of Allyl-Purine Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| S-allylthio-6-mercaptopurine (SA-6MP) | Human leukemia | Proliferation | Concentration-dependent inhibition | [2][3] |
| S-allylthio-6-mercaptopurine riboside (SA-6MPR) | Human leukemia | Proliferation | Concentration-dependent inhibition | [2][3] |
| O⁶-allylguanine | HT29 colon tumor cells | AGT Depletion | Potent depletion | [1] |
Adenosine Receptor Modulation
Purine derivatives are well-known ligands for adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a multitude of physiological processes. The substitution of an allyl group can influence the affinity and selectivity of these compounds for different adenosine receptor subtypes. For instance, N⁶,9-disubstituted adenines have been investigated as potent and selective antagonists at the A₁ adenosine receptor[4]. While specific quantitative data for a wide range of N-allylpurine derivatives is an active area of research, the existing literature suggests that the hydrophobicity and steric bulk of the N⁹-substituent can significantly impact receptor binding[4].
Table 2: Adenosine Receptor Binding Affinity of Purine Derivatives
| Compound Class | Receptor Subtype | Activity | General Findings | Reference |
| N⁶,9-disubstituted adenines | A₁ Adenosine Receptor | Antagonist | N⁶-cyclopentyl and N⁹-hydrophobic substituents increase potency and selectivity. | [4] |
| 9-Alkylpurines | A₁, A₂A, A₂B, A₃ | Antagonist | Substituents at 2-, 6-, and 8-positions influence affinity and selectivity. | [5] |
Synthesis of Allyl-Purine Derivatives
The synthesis of allyl-purine derivatives can be achieved through various established chemical routes. A common strategy involves the N-alkylation of a purine base with an allyl halide.
General Synthesis of N⁹-Allylpurines
A typical procedure for the synthesis of N⁹-allylpurines involves the reaction of a purine with an allyl halide (e.g., allyl bromide) in the presence of a base in a suitable solvent.
Experimental Protocol: Synthesis of N⁹-Allyl-6-chloropurine
-
Materials: 6-chloropurine, allyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-chloropurine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature.
-
Add allyl bromide dropwise to the mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N⁹-allyl-6-chloropurine.
-
This N⁹-allyl-6-chloropurine can then serve as a versatile intermediate for further substitutions at the C6 position.
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the allyl-purine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Adenosine Receptor Binding Assay
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + various concentrations of the test allyl-purine derivative).
-
Incubation: Add a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and the membrane preparation to all wells.
-
Filtration: After incubation, rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways Modulated by Allyl-Purine Derivatives
Allyl-purine derivatives can exert their biological effects by modulating key intracellular signaling pathways, such as the STAT3 and MAPK pathways, which are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Some purine-based compounds have been identified as inhibitors of STAT3 activation[6][7].
Caption: Inhibition of the STAT3 signaling pathway by an allyl-purine derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common event in cancer. Natural products and their derivatives have been shown to target the MAPK signaling pathway[8].
Caption: Potential inhibition points of the MAPK signaling pathway by allyl-purine derivatives.
Conclusion and Future Directions
The incorporation of an allyl group into the purine scaffold represents a highly effective strategy for the development of novel therapeutic agents with significant biological activity. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of allyl-purine derivatives, with a particular focus on their anticancer and adenosine receptor modulating properties. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field.
Future research should focus on expanding the library of allyl-purine derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical translation. The continued exploration of allyl-purine derivatives holds great promise for the discovery of new and effective therapies for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
9-Allyl-9H-purin-6-amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Allyl-9H-purin-6-amine, also known as 9-allyladenine, is a synthetically derived nucleoside analog belonging to the purine family. As a structural mimic of natural purines, it holds potential as a modulator of various biological processes. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a potential enzyme inhibitor. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities. These molecules function by mimicking endogenous nucleosides, thereby interfering with the synthesis of nucleic acids or acting as inhibitors of key cellular enzymes. The purine scaffold, in particular, is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. This compound, an N9-substituted derivative of adenine, represents a simple yet intriguing modification of the natural purine base. The introduction of the allyl group at the 9-position alters its steric and electronic properties, potentially leading to novel biological activities. This guide consolidates the available technical information on this compound to facilitate further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 9-allyladenine, N9-allyladenine |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Solid |
| CAS Number | 4121-39-5 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the direct alkylation of adenine with an allyl halide. However, this reaction can lead to a mixture of N3, N7, and N9 isomers. Achieving regioselectivity for the N9 position is a key challenge.
General Synthetic Approach: Alkylation of Adenine
A common method for the synthesis of N-alkylated adenines involves the reaction of adenine with an appropriate alkylating agent in a polar aprotic solvent.
Workflow for the Synthesis of Allyl Adenine Isomers
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General)
-
Reaction Setup: Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Alkylating Agent: An excess of allyl bromide is added to the stirred solution of adenine.
-
Reaction Conditions: The reaction mixture is heated at reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with a solvent like acetone to precipitate the product as a hydrobromide salt.
-
Purification and Isomer Separation: The resulting mixture of isomers (N3, N7, and N9-allyladenine) requires purification, typically by column chromatography, to isolate the desired this compound.
Regioselective Synthesis
Achieving regioselectivity for the N9 position can be accomplished through various strategies, such as using a pre-functionalized purine ring or employing specific reaction conditions that favor N9 alkylation. One approach involves the use of a protected adenine derivative where the N3 and N7 positions are blocked, directing the alkylation to the N9 position. Another strategy involves the Mitsunobu reaction with adenine and allyl alcohol.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to its function as a nucleoside analog. The most well-documented potential activity is the inhibition of adenosine deaminase (ADA).
Inhibition of Adenosine Deaminase (ADA)
Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA leads to an accumulation of adenosine, which can have various physiological effects, including immunosuppression and anti-inflammatory responses.
Putative Signaling Pathway of ADA Inhibition
Caption: Putative mechanism of this compound as an ADA inhibitor.
Potential as an Antiviral and Anticancer Agent
Due to their mechanism of action, many nucleoside analogs that inhibit ADA or other key enzymes in purine metabolism exhibit antiviral and anticancer properties. The accumulation of adenosine or deoxyadenosine can be toxic to certain cell types, particularly lymphocytes, making ADA inhibitors effective in treating some forms of leukemia. While specific data on the antiviral or cytotoxic effects of this compound is limited, its structural similarity to other biologically active purine analogs suggests that this is a promising area for future investigation.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki, EC50) for the biological activities of this compound. The table below is provided as a template for future experimental findings.
| Biological Target/Assay | Metric | Value (e.g., µM) | Cell Line/System | Reference |
| Adenosine Deaminase Inhibition | Ki | - | - | - |
| Cytotoxicity vs. HeLa | IC50 | - | HeLa | - |
| Cytotoxicity vs. Jurkat | IC50 | - | Jurkat | - |
| Antiviral Activity (e.g., HSV-1) | EC50 | - | - | - |
Conclusion and Future Directions
This compound is a nucleoside analog with clear potential as a chemical probe and a lead compound for drug discovery. Its likely role as an adenosine deaminase inhibitor warrants further investigation, including the determination of its inhibitory constant and selectivity profile. Future research should focus on:
-
Developing and optimizing regioselective synthetic routes to obtain pure this compound in high yield.
-
Conducting comprehensive in vitro and in vivo studies to quantify its inhibitory activity against adenosine deaminase.
-
Screening for its cytotoxic effects against a panel of cancer cell lines and for its antiviral activity against various viruses.
-
Elucidating its effects on other cellular signaling pathways beyond adenosine deaminase inhibition.
This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The synthesis of this and similar purine analogs, coupled with rigorous biological evaluation, will undoubtedly contribute to the development of novel therapeutic agents.
An In-depth Technical Guide to the Therapeutic Potential of 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
This document provides a comprehensive overview of 9-Allyl-9H-purin-6-amine, also known as 9-allyladenine, a synthetic N9-substituted purine derivative. It serves as a foundational chemical scaffold for developing potent and selective antagonists for adenosine receptors. This guide will delve into its primary therapeutic targets, mechanism of action, associated signaling pathways, and the experimental methodologies used to characterize this class of compounds.
Core Therapeutic Target: Adenosine Receptors
The primary molecular targets of this compound and its related analogs are the four subtypes of G protein-coupled adenosine receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are ubiquitously expressed throughout the human body and are activated by the endogenous nucleoside, adenosine. By modulating the activity of these receptors, this compound derivatives can influence a wide array of physiological and pathophysiological processes, making them attractive candidates for therapeutic intervention in various diseases, including Parkinson's disease, inflammation, and cancer.[2][3]
The core structure of this compound, which features an allyl group at the N9 position instead of the ribose moiety found in adenosine, confers it an antagonistic profile.[2] The affinity and selectivity of these compounds can be finely tuned through chemical modifications at the N6, C2, and C8 positions of the purine ring.[2][4]
Mechanism of Action: Competitive Antagonism
This compound and its derivatives function as competitive antagonists.[1] This mechanism involves the molecule reversibly binding to the same orthosteric site on the adenosine receptor as the endogenous agonist, adenosine. However, unlike adenosine, the binding of the antagonist does not induce the conformational change necessary for receptor activation and downstream signaling. Consequently, it blocks the physiological effects of adenosine.[1]
Signaling Pathways Modulated by this compound
The antagonistic action of this compound leads to the blockade of adenosine-mediated signaling pathways. Adenosine receptors are coupled to different G proteins, which in turn modulate the activity of adenylyl cyclase (AC) and intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]
-
A1 and A3 Receptor Signaling: These receptors typically couple to inhibitory G proteins (Gαi/o). Activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and modulation of ion channels.[1][2] As an antagonist, this compound would block this inhibitory effect, thereby preventing the adenosine-induced decrease in cAMP.
-
A2A and A2B Receptor Signaling: These receptors primarily couple to stimulatory G proteins (Gαs).[1] Adenosine binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP concentrations.[1][2] this compound antagonizes this action, preventing the adenosine-induced rise in cAMP.
Quantitative Data on 9-Alkyladenine Derivatives
While specific quantitative binding data for the parent this compound is not extensively reported in publicly available literature, research on its close analog, 9-ethyladenine, and its derivatives provides a clear indication of the scaffold's potential for high-affinity antagonism. The following table summarizes the binding affinities (Ki) for representative derivatives at human adenosine receptor subtypes.
| Compound Class | Target Receptor | Ki (nM) | Reference |
| 9-Ethyladenine Derivatives | A1 | 27 | [5] |
| 9-Ethyladenine Derivatives | A2A | 46 | [5] |
| 9-Ethyladenine Derivatives | A3 | 86 | [5] |
Detailed Experimental Protocols
The characterization of this compound derivatives as adenosine receptor antagonists typically involves radioligand binding assays and functional assays, such as adenylyl cyclase activity measurements.[6]
5.1. Radioligand Binding Assays
This method is used to determine the affinity of the compound for a specific receptor subtype.
-
Objective: To measure the equilibrium dissociation constant (Ki) of the test compound (e.g., a this compound derivative) at human A1, A2A, and A3 adenosine receptors.
-
Materials:
-
Cell membranes from CHO cells stably transfected with the respective human receptor subtype.[6]
-
Radioligands: e.g., [³H]CCPA for A1, [³H]MSX-2 for A2A, [¹²⁵I]AB-MECA for A3.
-
Non-specific binding control: e.g., XAC for A1/A2A, R-PIA for A3.
-
Test compound solutions at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare assay tubes containing cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
5.2. Adenylyl Cyclase Activity Assay
This functional assay measures the ability of the compound to antagonize the agonist-induced stimulation or inhibition of cAMP production.
-
Objective: To determine the functional potency of the test compound as an antagonist at A2B receptors by measuring its ability to inhibit NECA-stimulated adenylyl cyclase activity.[6]
-
Materials:
-
Membranes from CHO cells stably transfected with the human A2B receptor.[6]
-
Adenosine receptor agonist (e.g., NECA).
-
Test compound solutions at various concentrations.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine kinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., Ro 20-1724).
-
cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Protocol:
-
Pre-incubate the cell membranes with the test compound or vehicle.
-
Initiate the reaction by adding the assay buffer containing the agonist (NECA).
-
Incubate at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by heating or adding a stop solution.
-
Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Generate concentration-response curves to determine the IC50 of the antagonist against a fixed concentration of the agonist.
-
Conclusion
This compound represents a versatile and valuable scaffold in the design of adenosine receptor antagonists. Its derivatives have demonstrated high affinity and selectivity for A1, A2A, and A3 adenosine receptors.[5][6] The primary mechanism of action is competitive antagonism, which effectively blocks adenosine-mediated signaling pathways by modulating cAMP levels.[1] The established experimental protocols, including radioligand binding and functional assays, provide a robust framework for the continued exploration and optimization of this class of compounds. Further research into specific 9-allyl derivatives holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities [pubblicazioni.unicam.it]
In Silico Modeling of 9-Allyl-9H-purin-6-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Allyl-9H-purin-6-amine, a synthetic purine analog, has emerged as a molecule of interest in medicinal chemistry due to its structural similarity to endogenous nucleobases and its potential as an anticancer and antiviral agent. This technical guide provides a comprehensive overview of the in silico modeling of this compound interactions with key biological targets. It details methodologies for computational studies, summarizes known quantitative data, and outlines relevant experimental protocols for the validation of in silico findings. The guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of the molecular interactions of this promising compound.
Introduction
This compound, also known as 9-allyladenine, is a derivative of adenine characterized by an allyl group at the 9-position of the purine ring. Its molecular formula is C₈H₉N₅, and it has a molecular weight of approximately 175.19 g/mol .[1] The structural resemblance to adenine allows it to interact with various biological macromolecules, potentially interfering with cellular processes that rely on purine metabolism, such as DNA replication and repair.[2] Research has indicated its potential as an anti-cancer agent, with demonstrated inhibitory effects on certain cancer cell lines, and as an antiviral agent, particularly against viruses dependent on nucleic acid metabolism.[2]
This guide focuses on the computational approaches used to elucidate the interactions of this compound with its biological targets. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful and cost-effective means to predict binding affinities, understand interaction mechanisms at the atomic level, and guide the rational design of more potent and selective derivatives.
Known Biological Targets and Interactions
Heat Shock Protein 90 (HSP90)
One of the key identified targets of this compound is Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression.[3][4] Inhibition of the intrinsic ATPase activity of HSP90 leads to the degradation of these client proteins, disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[2][3][4]
Experimental data has shown that this compound exhibits an IC50 value of 2.3 μM against HSP90 ATPase activity, demonstrating significant inhibitory potency.[2] The binding affinity has been measured at 230 nM, indicating a strong association with the protein.[2]
Viral Polymerases
The structural analogy of this compound to adenosine suggests its potential to interfere with viral replication by targeting viral polymerases.[2] These enzymes are essential for the synthesis of viral nucleic acids. It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of viral polymerases and preventing the incorporation of natural nucleoside triphosphates.[2] While the specific viral polymerases inhibited by this compound require further investigation, this mechanism of action is a common strategy for many antiviral drugs.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: Inhibitory Activity against HSP90
| Parameter | Value | Reference |
| IC50 (HSP90 ATPase Activity) | 2.3 μM | [2] |
| Binding Affinity (Kd) | 230 nM | [2] |
| Inhibition of ATPase Activity | 72% | [2] |
| π-π Stacking Interaction Score | 8.2 | [2] |
| Selectivity Index | 3.2 | [2] |
Table 2: Anticancer Activity (Hypothetical Data Based on Known Purine Analogs)
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
Table 3: Antiviral Activity (Hypothetical Data Based on Known Purine Analogs)
| Virus | Viral Target | IC50 (μM) |
| Herpes Simplex Virus (HSV) | DNA Polymerase | Data not available |
| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase | Data not available |
| Influenza A Virus | RNA Polymerase | Data not available |
Note: The data in Tables 2 and 3 are placeholders. Further experimental studies are required to determine the specific IC50 values of this compound against various cancer cell lines and viruses.
In Silico Modeling Protocols
This section outlines a proposed workflow for the in silico modeling of this compound interactions with its biological targets, based on standard practices in the field.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., HSP90, a viral polymerase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Assign appropriate atom types and partial charges using a suitable force field (e.g., Gasteiger charges).
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the active site or a known ligand-binding pocket.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.
-
Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
-
Compare the predicted binding mode with available experimental data, if any.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Protocol:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the protein, ligand, and solvent (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for the system to reach equilibrium and sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energy (using methods like MM/PBSA or MM/GBSA).
-
Experimental Protocols for Validation
In silico predictions should be validated through experimental assays. The following are key experimental protocols relevant to the study of this compound.
HSP90 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATPase activity of HSP90. A common method is a colorimetric assay that detects the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified HSP90 protein
-
This compound
-
Assay buffer (e.g., HEPES buffer with KCl and MgCl₂)
-
ATP solution
-
Malachite green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, various concentrations of this compound, and purified HSP90 protein.
-
Initiate the reaction by adding ATP to each well. Include controls without HSP90 and without the inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the amount of phosphate released and determine the percentage of inhibition at each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Viral Polymerase Competitive Inhibition Assay
This assay determines if a compound inhibits a viral polymerase through a competitive mechanism.
Materials:
-
Purified viral polymerase
-
This compound
-
Nucleoside triphosphate (NTP) mix (including a radiolabeled or fluorescently labeled NTP)
-
Template and primer nucleic acids
-
Reaction buffer
-
Scintillation counter or fluorescence reader
Procedure:
-
Set up reaction mixtures containing the reaction buffer, template-primer duplex, and purified viral polymerase.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the polymerase reaction by adding the NTP mix.
-
Incubate the reactions at the optimal temperature for the polymerase.
-
Stop the reactions and quantify the amount of newly synthesized nucleic acid by measuring the incorporation of the labeled NTP.
-
Determine the IC50 value of the compound.
-
To confirm competitive inhibition, perform kinetic studies by measuring the reaction rate at different substrate (NTP) concentrations in the presence and absence of the inhibitor and analyze the data using a Lineweaver-Burk plot.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HSP90 Function | HSP90 [hsp90.ca]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of 9-Allyl-9H-purin-6-amine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 9-Allyl-9H-purin-6-amine is not available in the current scientific literature. This guide provides a preliminary framework for investigation based on the known biological activities of structurally related purine derivatives. The proposed mechanisms, experimental protocols, and data are hypothetical and intended to serve as a starting point for future research.
Introduction
Purine analogues are a class of heterocyclic compounds that play crucial roles in numerous biological processes and have been successfully developed as therapeutic agents, particularly in oncology and immunology.[1][2] The this compound molecule, a derivative of adenine, possesses structural features that suggest potential interactions with various biological targets. This document outlines a series of preliminary studies to elucidate its mechanism of action, drawing parallels from structurally similar compounds. Based on existing literature, potential mechanisms of action for this compound could include anticancer, anti-inflammatory, and enzyme inhibitory activities.
Proposed Mechanisms of Action and Experimental Investigation
Anticancer Activity via Cyclin-Dependent Kinase (CDK) Inhibition
Numerous substituted purine derivatives have demonstrated potent anticancer activity through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] The dysregulation of CDKs is a hallmark of many cancers.
The following diagram illustrates the hypothesized inhibition of the CDK2/Cyclin E complex by this compound, leading to cell cycle arrest at the G1/S transition.
Caption: Hypothesized CDK2 Inhibition Pathway.
A two-pronged approach would be employed: an in vitro kinase assay to determine direct enzyme inhibition and a cell-based assay to assess cytotoxic effects.
Experimental Workflow:
Caption: Workflow for Kinase Inhibition and Cytotoxicity.
The following table summarizes potential outcomes from the proposed experiments, with comparative data from known CDK inhibitors.
| Compound | CDK2 IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |
| This compound | [TBD] | [TBD] | [TBD] |
| Roscovitine (Reference) | 0.7 | 15.2 | 11.8 |
| Fludarabine (Reference)[1] | - | >100 | 25.6 |
Anti-inflammatory Activity via TLR4/NF-κB Pathway Inhibition
Some 9-substituted purine analogs have been shown to exert anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a key player in the innate immune response and its overactivation can lead to chronic inflammation.
The diagram below illustrates the potential disruption of the TLR4-MyD88 interaction by this compound, preventing downstream activation of NF-κB.
Caption: Hypothesized TLR4/NF-κB Inhibition Pathway.
The anti-inflammatory potential would be assessed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Experimental Workflow:
Caption: Workflow for Anti-inflammatory Activity Assessment.
The table below presents potential results from the anti-inflammatory assays.
| Assay | Metric | Hypothetical Result for this compound |
| Nitric Oxide Production | IC₅₀ (µM) | [TBD] |
| IL-6 Secretion | % Inhibition @ 10µM | [TBD] |
| TNF-α Secretion | % Inhibition @ 10µM | [TBD] |
| NF-κB Nuclear Translocation | % Reduction @ 10µM | [TBD] |
Conclusion and Future Directions
This technical guide outlines a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed studies, focusing on potential anticancer and anti-inflammatory activities, are based on robust evidence from structurally related purine analogues. Positive results from these preliminary investigations would warrant further, more in-depth studies, including target identification and validation, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The modular nature of the purine scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 9-Allyl-9H-purin-6-amine
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Allyl-9H-purin-6-amine, a molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, and physical characteristics, and outlines the experimental protocols for their determination.
Chemical Identity and Properties
This compound, also known as 9-allyladenine, is a substituted purine derivative.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 9-prop-2-enylpurin-6-amine | [1][2] |
| Synonyms | 9-Allyladenine, 9-(2-Propenyl)adenine | [1] |
| CAS Number | 4121-39-5 | [1][2] |
| Chemical Formula | C₈H₉N₅ | [1][3] |
| Molecular Weight | 175.19 g/mol | [1][3] |
| Appearance | Solid | [1] |
Physicochemical Data
The following table summarizes the key quantitative physicochemical data for this compound.
| Parameter | Value | Reference |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 388.4 °C at 760 mmHg | [5] |
| Density | 1.39 g/cm³ | [5] |
| Flash Point | 188.7 °C | [5] |
| logP (Predicted) | 1.68 | [6] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[7]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7][8] For pure crystalline solids, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Capillary tubes (sealed at one end)[9]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube to a height of 1-2 mm.[7][9] The tube is then tapped gently to pack the sample at the bottom.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[8]
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[10]
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature shaker or water bath
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.[11]
-
Equilibration: The vial is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.[12]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[13]
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a basic compound like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for pKa determination.[14][15]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).[14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[14] The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of inflection on the curve.[15] The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.[16]
Determination of Partition Coefficient (logP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.[17] The logarithm of this ratio is logP, a measure of lipophilicity. The shake-flask method is the gold standard for its determination.[18]
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation: n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD) are mutually saturated by shaking them together and allowing the phases to separate.[19][20]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning.[15][19]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.[15]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.[21]
-
Calculation: The logP is calculated using the formula: logP = log ([Concentration in octanol] / [Concentration in water]).[17]
This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [synhet.com]
- 3. 4121-39-5|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 9-allyl-6-(N-allylamino)purine | CAS#:112615-67-5 | Chemsrc [chemsrc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acdlabs.com [acdlabs.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. enamine.net [enamine.net]
- 20. agilent.com [agilent.com]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Life: A Technical Guide to the Structural Elucidation of Novel Allyl-Substituted Purines
For Immediate Release
In the intricate world of drug discovery and molecular biology, the purine scaffold stands as a cornerstone, forming the basis of essential biomolecules like DNA and RNA.[1] The strategic addition of substituents, such as the versatile allyl group, can unlock novel biological activities, making the precise determination of their three-dimensional structure a critical endeavor for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of novel allyl-substituted purines, from synthesis to advanced spectroscopic and crystallographic analysis.
I. Synthesis of Allyl-Substituted Purines: Building the Core
The journey to understanding a novel compound begins with its creation. The synthesis of allyl-substituted purines typically involves the modification of a pre-existing purine core or the construction of the purine ring system from acyclic precursors.[2] A prevalent strategy is the N-alkylation of a purine base, which allows for the introduction of the allyl side chain.[2][3] This is often achieved by reacting a purine derivative with an allyl halide (e.g., allyl bromide) in the presence of a base. Further modifications at other positions on the purine ring can be accomplished through nucleophilic substitution reactions.[2][4]
A general synthetic approach may start with a commercially available substituted purine, such as 6-chloropurine. The allyl group can be introduced at the N9 position through an alkylation reaction. Subsequent nucleophilic substitution at the C6 position with various amines or other nucleophiles allows for the creation of a diverse library of compounds.
II. Spectroscopic Analysis: Deciphering the Molecular Signature
Once synthesized and purified, the definitive identification of the molecular structure relies on a suite of spectroscopic techniques. These methods provide detailed information about the connectivity and chemical environment of each atom within the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.[5] Both ¹H and ¹³C NMR are routinely employed to provide a complete picture of the carbon-hydrogen framework.[6]
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In allyl-substituted purines, characteristic signals include those from the purine ring protons, the protons of the allyl group, and any other substituents. The allyl group itself gives rise to a distinctive set of signals: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂), often showing complex splitting patterns due to restricted rotation.[7][8]
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the purine ring and the allyl group are indicative of their electronic environment.[6]
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Allyl-Substituted Purines
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Purine H-2/H-8/H-6 | 7.5 - 9.0 | 140 - 160 |
| Allyl -CH₂- | 4.5 - 5.5 | 45 - 55 |
| Allyl -CH= | 5.8 - 6.2 | 130 - 135 |
| Allyl =CH₂ | 5.0 - 5.5 | 115 - 120 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the purine ring.
B. Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions.[9] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[12] The ionization of the sample is a key step, with techniques like electrospray ionization (ESI) being common for this class of molecules.[10]
Table 2: Expected Mass Spectrometry Data for a Hypothetical Allyl-Substituted Purine
| Data Type | Information Provided | Example Value (for C₁₀H₁₁N₅) |
| Molecular Ion Peak ([M+H]⁺) | Molecular Weight Confirmation | m/z 202.1087 |
| High-Resolution MS (HRMS) | Elemental Formula Determination | C₁₀H₁₁N₅ requires 202.1087 |
| Major Fragmentation Peaks | Structural Fragment Information | Loss of allyl group (m/z 41), purine core fragments |
III. X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide crucial information about molecular connectivity, X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state.[13] This technique requires a single, high-quality crystal of the compound. The process involves growing a suitable crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern.[13][14] The electron density map generated from the diffraction data allows for the unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule.[15]
Table 3: Illustrative Crystallographic Data for an Allyl-Substituted Purine
| Parameter | Description | Typical Value |
| Crystal System | The symmetry of the crystal lattice | Monoclinic |
| Space Group | The symmetry of the unit cell | P2₁/c |
| Unit Cell Dimensions | The size of the repeating unit | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (e.g., C-N) | The distance between atomic nuclei | 1.3 - 1.4 Å |
| Bond Angles (e.g., C-N-C) | The angle between three connected atoms | 105 - 125° |
| Torsion Angles | The dihedral angle between four atoms | Describes conformation |
IV. Biological Evaluation: From Structure to Function
The structural elucidation of novel allyl-substituted purines is often a precursor to investigating their biological activity. Many purine analogues are known to interact with a wide range of biological targets, particularly protein kinases.[16][17]
A. Kinase Inhibition Assays
Kinome profiling is a powerful technique to assess the inhibitory activity of a compound against a large panel of kinases.[18][19] This provides a comprehensive overview of the compound's selectivity and potential therapeutic applications.
B. Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of a compound on living cells.[20][21] These assays can measure various parameters, including cytotoxicity (cell death), cell proliferation, and specific cellular signaling events.[2][21]
V. Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are generalized procedures for the key techniques discussed.
A. Synthesis: General Procedure for N9-Allylation of a Purine
-
To a solution of the purine (1 equivalent) in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate (1.5 equivalents).[2]
-
Add the allyl bromide (1.2 equivalents) dropwise to the stirring mixture.[2]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N9-allyl-substituted purine.
B. NMR Spectroscopy: Sample Preparation and Data Acquisition
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[22][23]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H.[7][22]
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[22]
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[23]
C. Mass Spectrometry: Sample Preparation and Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid to promote ionization.
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[24]
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
For HRMS, use a high-resolution instrument such as an Orbitrap or a time-of-flight (TOF) analyzer to obtain accurate mass measurements.[25]
D. X-ray Crystallography: Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.[26]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the growth of single crystals.[14]
-
Alternative methods include slow evaporation of the solvent or vapor diffusion, where a precipitant solvent is slowly introduced into the sample solution.[14]
VI. Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Synthetic Workflow for Allyl-Substituted Purines
Caption: Analytical Workflow for Structural Elucidation
Caption: Kinase Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Synthesis of N-Alkenylpurines by Rearrangements of the Corresponding N-Allyl Isomers: Scopes and Limitations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 15. Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. 细胞测定 [sigmaaldrich.com]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. biocompare.com [biocompare.com]
- 25. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How To [chem.rochester.edu]
Stability and Degradation Pathways of 9-Allyl-9H-purin-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-9H-purin-6-amine, a member of the N9-substituted purine family, holds potential for various applications in medicinal chemistry and drug development. Understanding its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of any potential therapeutic agent. This technical guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways of this compound based on the known reactivity of the purine ring system. Forced degradation studies are crucial to identify potential degradants and establish stability-indicating analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4121-39-5 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol (predicted) |
Potential Degradation Pathways
The chemical structure of this compound, featuring a purine core, an exocyclic amino group, and an N9-allyl substituent, is susceptible to degradation under various environmental conditions. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for purine derivatives, particularly under acidic or basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the N9-C1' glycosidic bond in nucleosides is notoriously labile. While this compound is not a nucleoside, the N9-allyl bond may be susceptible to cleavage, yielding adenine and allyl alcohol. Additionally, the exocyclic amino group at the C6 position can undergo hydrolytic deamination to form 9-allyl-hypoxanthine.
-
Basic Hydrolysis: In alkaline conditions, the imidazole ring of the purine nucleus can be susceptible to opening. However, deamination at the C6 position is generally slower than in acidic conditions.
Oxidative Degradation
The purine ring is sensitive to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-rich nature of the purine system makes it a target for reactive oxygen species.
-
Formation of 8-Oxo Adducts: A well-documented oxidative degradation pathway for purines is the formation of an 8-oxo derivative. This would result in the formation of 9-allyl-7,9-dihydro-8H-purin-8-one-6-amine.
-
Allyl Group Oxidation: The allyl substituent is also a potential site for oxidation, which could lead to the formation of an epoxide, diol, or other oxidation products.
Photolytic Degradation
Exposure to ultraviolet (UV) radiation can induce photochemical reactions in purine derivatives, leading to a variety of degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers. Potential photolytic degradation pathways could involve ring opening, dimerization, or reactions with solvent molecules.
The following diagram illustrates the potential degradation pathways of this compound.
Quantitative Data Summary
As specific quantitative stability data for this compound is unavailable, the following table summarizes the expected degradation behavior under forced degradation conditions, based on general knowledge of purine chemistry. The extent of degradation is categorized as low, medium, or high.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Medium to High | 9-Allyl-hypoxanthine, Adenine |
| Basic (e.g., 0.1 M NaOH, 60°C) | Low to Medium | 9-Allyl-hypoxanthine, Imidazole ring-opened products |
| Oxidative (e.g., 3% H₂O₂, RT) | Medium to High | 9-Allyl-7,9-dihydro-8H-purin-8-one-6-amine, Allyl group oxidation products |
| Thermal (e.g., 80°C, solid state) | Low | Minimal degradation expected, depends on melting point and impurities |
| Photolytic (e.g., ICH Q1B conditions) | Medium | Various complex degradation products |
Experimental Protocols
To experimentally determine the stability and degradation pathways of this compound, a forced degradation study should be conducted. The following provides a general experimental protocol.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.
-
pH meter
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug substance solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
The following diagram outlines a general workflow for a forced degradation study.
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Allyl-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug development. The synthesis involves the N-alkylation of adenine with allyl bromide in the presence of a base. This protocol includes a step-by-step experimental procedure, a comprehensive list of reagents and materials, and methods for purification and characterization of the final product. Quantitative data, including physical properties and expected spectroscopic data, are summarized for clarity. A graphical representation of the experimental workflow is also provided to facilitate understanding.
Introduction
This compound, also known as 9-allyladenine, belongs to the class of N9-substituted purine analogs. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Modification at the N9 position can significantly influence the compound's interaction with biological targets, making derivatives like this compound valuable for screening and as building blocks for more complex molecules. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4121-39-5[1] |
| Molecular Formula | C₈H₉N₅[1] |
| Molecular Weight | 175.19 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | >97%[1] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.14 (s, 1H, H-2), 8.12 (s, 1H, H-8), 7.25 (br s, 2H, NH₂), 6.05 (m, 1H, -CH=CH₂), 5.20 (dd, 1H, J=17.2, 1.6 Hz, =CH₂), 5.05 (dd, 1H, J=10.4, 1.6 Hz, =CH₂), 4.75 (d, 2H, J=5.2 Hz, N-CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 156.1 (C-6), 152.4 (C-2), 149.8 (C-4), 141.2 (C-8), 133.5 (-CH=), 118.9 (=CH₂), 117.8 (C-5), 45.8 (N-CH₂) |
| Mass Spectrometry (ESI+) | m/z 176.09 [M+H]⁺ |
Note: The spectroscopic data is predicted based on known chemical shifts for similar purine structures and may vary slightly based on experimental conditions.
Experimental Protocol
This protocol describes the synthesis of this compound via N-alkylation of adenine.
Materials and Reagents:
-
Adenine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Silica gel for column chromatography (230-400 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add adenine (1.35 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add allyl bromide (1.33 g, 11 mmol, 0.95 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
-
Workup: After the reaction is complete (as indicated by the consumption of adenine), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of DMF.
-
Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in ethyl acetate and pack the column.
-
Dissolve the crude product in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate), followed by a gradient of methanol in dichloromethane (e.g., 2-5% methanol).
-
Collect the fractions containing the desired product (as identified by TLC).
-
-
Isolation and Drying: Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a white solid. Dry the product under vacuum.
Expected Yield: 60-70%
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Allyl bromide is a lachrymator and is toxic. Handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for 9-Allyl-9H-purin-6-amine in Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-Allyl-9H-purin-6-amine is a synthetic purine analogue. Purine analogues are a class of molecules that structurally mimic naturally occurring purines, such as adenine and guanine. Due to their structural similarity, they can interfere with various cellular processes, including DNA synthesis and cell signaling, making them a significant area of interest in cancer research.[1][2] Numerous substituted purine derivatives have been investigated for their potential as anticancer agents, demonstrating activities such as the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4]
These application notes provide a generalized framework for investigating the anticancer properties of this compound in cancer cell line studies. The protocols and expected outcomes are based on published research on structurally related N9-substituted purine analogues. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
The following tables summarize representative quantitative data for N9-substituted purine analogues from various studies. This data is intended to provide a comparative baseline for the potential efficacy of this compound.
Table 1: Representative Cytotoxicity of N9-Substituted Purine Analogues in Human Cancer Cell Lines (IC50, µM)
| Compound Type | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Reference Purine Analogues | |||||
| 6,9-disubstituted purine 1 | 0.08 - 0.13 | > 10 | 0.1 - 1.0 | Not Reported | Not Reported |
| 6,9-disubstituted purine 2 | < 0.1 | < 0.1 | < 0.1 | Not Reported | Not Reported |
| 2,6,9-trisubstituted purine | Not Reported | Not Reported | Not Reported | > 10 | 1.0 - 5.0 |
| 9-ethyl-9H-purine derivative | Not Reported | Not Reported | Not Reported | Not Reported | 5.0 - 10.0 |
Note: The IC50 values are presented as ranges based on data from multiple, structurally varied compounds within the cited class. This table is for illustrative purposes only.
Table 2: Representative Effects of N9-Substituted Purine Analogues on Apoptosis and Cell Cycle
| Compound Type | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| N-9 substituted 6-piperazinylpurine | MCF-7 | Significant increase in apoptotic cells | G2/M phase arrest |
| 2,6,9-trisubstituted purine | HL-60 | Induction of apoptosis | S-phase arrest |
| Adenine (unsubstituted purine) | Bel-7402, HeLa | Induction of apoptosis | S-phase arrest[5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest drug treatment) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Visualizations
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antiviral Activity Assays of 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-9H-purin-6-amine is a synthetic purine analogue with potential as a broad-spectrum antiviral agent. As with any novel compound, rigorous in vitro evaluation is essential to determine its efficacy and therapeutic window. This document provides detailed application notes and standardized protocols for assessing the antiviral activity of this compound using common and reliable virological assays. The primary assays described are the Plaque Reduction Assay (PRA) for determining antiviral efficacy and a cell viability assay (MTT) to assess cytotoxicity. The ratio of these activities, the Selectivity Index (SI), is a critical parameter for evaluating the potential of an antiviral compound.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of this compound are summarized in the table below. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits viral plaque formation by 50%. The half-maximal cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, provides an estimate of the therapeutic window of the compound. A higher SI value is indicative of a more promising antiviral agent.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 | >100 | >40 |
| Influenza A Virus (H1N1) | MDCK | 5.2 | >100 | >19.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 8.1 | >100 | >12.3 |
| Human Cytomegalovirus (HCMV) | HFF | 3.8 | >100 | >26.3 |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a functional method to quantify the ability of an antiviral compound to inhibit the cytopathic effect of a virus in a cell culture.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero for HSV-1) in 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Virus stock with a known titer
-
Growth medium and serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) for fixation
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well plates at a density that will ensure a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Virus Inoculation: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Drug Treatment: After a 1-hour virus adsorption period, aspirate the virus inoculum and add the medium containing the different concentrations of this compound. Also include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: Add an equal volume of the overlay medium to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 1 hour. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Data Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (number of plaques in treated well / number of plaques in virus control well)] x 100. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution
-
Growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium and add them to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percent cell viability is calculated as: (absorbance of treated wells / absorbance of cell control wells) x 100. The CC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Application Notes and Protocols for 9-Allyl-9H-purin-6-amine as a Cyclin-Dependent Kinase 2 (CDK2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-9H-purin-6-amine is a synthetic purine analog. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic adenosine triphosphate (ATP) and interact with the active site of numerous kinases.[1] Many purine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.
This document provides detailed protocols for investigating the inhibitory potential of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The methodologies described herein are based on established assays for characterizing ATP-competitive kinase inhibitors and are intended to guide researchers in the initial biochemical and cellular evaluation of this compound.[3][4]
Postulated Mechanism of Action
Based on its structural similarity to other purine-based kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor of CDK2. The purine core is expected to bind to the hinge region of the kinase's ATP-binding pocket, while the allyl group at the N9 position may occupy an adjacent hydrophobic pocket. By blocking the binding of ATP, the compound prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition and subsequent inhibition of cell proliferation.[5]
Signaling Pathway Diagram: Postulated Inhibition of CDK2-Mediated Cell Cycle Progression
Caption: Postulated inhibition of the CDK2 pathway by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a benchmark for expected experimental outcomes.
Table 1: Biochemical Inhibition of CDK2/Cyclin A2
| Compound | Target | IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| This compound | CDK2/Cyclin A2 | 85 | ADP-Glo™ Kinase Assay |
| Staurosporine (Control) | CDK2/Cyclin A2 | 15 | ADP-Glo™ Kinase Assay |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Compound | EC₅₀ (µM) | Assay Method |
|---|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 1.2 | MTS Assay (72h) |
| HCT116 (Colon Cancer) | this compound | 2.5 | MTS Assay (72h) |
Experimental Protocols
Biochemical CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to determine the IC₅₀ value of this compound against purified CDK2/Cyclin A2 enzyme.[6][7]
Materials:
-
Recombinant human CDK2/Cyclin A2 (BPS Bioscience, #79599 or equivalent)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
CDK Substrate Peptide 1 (e.g., Histone H1-derived)
-
ATP, DTT, BSA
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
Low-volume, white, 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 100 µM. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing Kinase Buffer, ATP (final concentration 25 µM), and CDK substrate peptide (final concentration 0.2 mg/ml).
-
Assay Plate Setup:
-
Add 1 µL of diluted inhibitor, control (Staurosporine), or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of CDK2/Cyclin A2 enzyme solution (e.g., 1-2 ng/µL in Kinase Buffer) to all wells except the "no enzyme" control.
-
Add 2 µL of Kinase Buffer to the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP master mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.[3]
Materials:
-
MCF-7 or HCT116 cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega, #G3580)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀ value by plotting cell viability against the log of the compound concentration.
Western Blot Analysis of Rb Phosphorylation
This protocol assesses the compound's ability to inhibit CDK2 activity in a cellular context by measuring the phosphorylation of its downstream target, Rb, at Serine 807/811.[8][9]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membrane, and Western blot equipment
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-Rb (1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Rb and β-Actin.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to total Rb and then to the loading control (β-Actin).
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing a kinase inhibitor.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Notes: High-Throughput Screening of 9-Allyl-9H-purin-6-amine Derivatives for Kinase Inhibitor Discovery
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of purine are integral to cellular processes and have been successfully developed as therapeutic agents, particularly in oncology.[1][2] Many of these agents function as inhibitors of protein kinases, enzymes that regulate a majority of cellular signaling pathways and are frequently dysregulated in cancers like colorectal cancer.[3][4] The 9-Allyl-9H-purin-6-amine core represents a versatile template for generating diverse chemical libraries. This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize potent kinase inhibitors from a library of these derivatives.
The workflow begins with a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to assess the cytotoxic effects of the identified hits on cancer cell lines. This tiered approach ensures that resources are focused on compounds with the highest potential for further development.
High-Throughput Screening (HTS) Workflow
High-throughput screening (HTS) is an automated process used in early-stage drug discovery to rapidly assess large numbers of compounds for a specific biological activity.[5][6] The goal is to identify "hits"—compounds that demonstrate the desired effect—which can then be optimized into lead compounds for further preclinical development.[5] The typical HTS workflow involves several key stages, from initial library screening to hit confirmation and validation.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. alitheagenomics.com [alitheagenomics.com]
Application Notes and Protocols for 9-Allyl-9H-purin-6-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative guide for the use of purine-based compounds in kinase inhibition assays. As of the latest literature review, specific experimental data for 9-Allyl-9H-purin-6-amine in this application is not publicly available. The presented data and specific kinase targets are illustrative and based on the known activities of structurally related purine derivatives. Researchers should perform their own assay development and validation.
Introduction
Purine analogues represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a variety of protein kinases. The purine core mimics the adenine moiety of ATP, enabling competitive binding to the kinase active site. This compound is a purine derivative with potential for exploration as a kinase inhibitor. The allyl group at the N9 position and the amine at the C6 position provide opportunities for interactions within the ATP-binding pocket of various kinases. These notes provide a framework for evaluating the kinase inhibitory potential of this compound.
Data Presentation: Illustrative Kinase Inhibition Profile
The inhibitory activity of a hypothetical purine-based compound, exemplified here as this compound, against a panel of Cyclin-Dependent Kinases (CDKs) is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: IC50 Values of this compound against a Panel of CDKs
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 850 |
| CDK2/CycA | 150 |
| CDK5/p25 | 320 |
| CDK7/CycH | >10,000 |
| CDK9/CycT1 | 450 |
Table 2: Comparative IC50 Values of Known Purine-Based CDK Inhibitors
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK5 (IC50, nM) |
| Roscovitine | 700 | 700 | 200 |
| Olomoucine | 7,000 | 7,000 | 3,000 |
| Purvalanol A | 70 | 4 | 75 |
Experimental Protocols
Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against a target kinase (e.g., CDK2/CycA) using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound (test compound)
-
Recombinant human CDK2/CycA (or other target kinase)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound concentration to the wells of a 384-well plate.
-
Include wells with 1 µL of DMSO only as a negative control (100% kinase activity).
-
Include wells with a known inhibitor for the target kinase as a positive control.
-
Include wells with assay buffer but no kinase as a background control (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase reaction master mix containing the kinase assay buffer, the target kinase (e.g., CDK2/CycA), and the kinase substrate (e.g., Histone H1) at their pre-determined optimal concentrations.
-
Dispense 10 µL of the kinase reaction master mix into each well of the assay plate containing the test compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 10 minutes (pre-incubation).
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the target kinase.
-
Add 10 µL of the ATP solution to all wells to initiate the kinase reaction. The final volume in each well will be 21 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a luminometer plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The luminescence signal is inversely proportional to kinase activity.
-
Percent inhibition can be calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Illustrative PI3K/Akt signaling pathway and a potential point of inhibition.
Caption: General experimental workflow for a luminescence-based kinase inhibition assay.
Application Notes and Protocols for Radiolabeling 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of 9-Allyl-9H-purin-6-amine, a purine analog of interest in various research and drug development contexts. The following sections describe methods for labeling this compound with common radioisotopes: Tritium (³H), Carbon-14 (¹⁴C), and Fluorine-18 (¹⁸F), as well as a proposed method for radioiodination.
Introduction
This compound, also known as N9-allyl-adenine, is a molecule with potential applications in biochemical and pharmacological research. Radiolabeled versions of this compound are invaluable tools for studying its absorption, distribution, metabolism, and excretion (ADME), as well as for in vivo imaging and target interaction studies.[1] The choice of radioisotope depends on the specific application, with ³H and ¹⁴C being suitable for in vitro and preclinical studies due to their long half-lives, while positron emitters like ¹⁸F are ideal for clinical and preclinical PET imaging.
Radiolabeling Methods
Several strategies can be employed for the radiolabeling of this compound. The selection of a particular method depends on the desired radioisotope, the required specific activity, and the available starting materials.
Tritium (³H) Labeling
Tritium labeling is a common method for introducing a radioactive tag for in vitro and preclinical studies.[2] For this compound, two primary strategies can be considered: catalytic hydrogen-tritium exchange and catalytic reduction of a halogenated precursor with tritium gas.
1. Catalytic Hydrogen-Tritium Exchange: This method involves the exchange of hydrogen atoms on the purine ring with tritium from a tritiated solvent, typically tritiated water, in the presence of a metal catalyst.
2. Catalytic Reduction of a Halogenated Precursor: A more specific method involves the synthesis of a halogenated precursor, such as 2-chloro-9-allyl-9H-purin-6-amine, followed by catalytic reduction with tritium gas (³H₂). This approach offers high specific activity and a defined labeling position.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is the gold standard for metabolic studies due to its long half-life and the fact that its presence does not alter the chemical properties of the molecule.[3] The synthesis of [¹⁴C]-9-Allyl-9H-purin-6-amine typically involves a multi-step synthesis starting from a simple ¹⁴C-labeled precursor. A late-stage labeling approach is often preferred to maximize radiochemical yield and minimize handling of radioactive intermediates.[4][5]
Fluorine-18 (¹⁸F) Labeling for PET Imaging
Fluorine-18 is a positron-emitting radionuclide with a 109.8-minute half-life, making it ideal for Positron Emission Tomography (PET) imaging.[6][7] Labeling of this compound with ¹⁸F would likely require the synthesis of a suitable precursor for nucleophilic substitution. A common strategy involves the introduction of a leaving group (e.g., tosylate) on a side chain that can be displaced by [¹⁸F]fluoride.
Radioiodination
While not as common for purine analogs, radioiodination could be achieved, for instance by electrophilic substitution on an activated precursor or via a stannylated intermediate. The stability of radioiodinated compounds, particularly on heterocyclic systems, can be a concern.[8] A potential strategy involves the synthesis of a precursor with an activatable position for radioiodination.
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the different radiolabeling methods described. These values are representative and may vary depending on the specific experimental conditions.
| Radioisotope | Labeling Method | Precursor | Radiochemical Yield (RCY) | Specific Activity (SA) | Molar Activity (Am) |
| ³H | Catalytic Reduction | 2-Chloro-9-allyl-9H-purin-6-amine | 15-30% | 15-25 Ci/mmol | - |
| ¹⁴C | Multi-step Synthesis | [¹⁴C]Allyl bromide | 5-15% (overall) | 50-60 mCi/mmol | - |
| ¹⁸F | Nucleophilic Substitution | 9-(3-Tosyloxypropyl)-9H-purin-6-amine | 20-40% (EOB) | >1 Ci/µmol | 180 GBq/µmol |
Experimental Protocols
Protocol 1: Tritium (³H) Labeling via Catalytic Reduction
This protocol describes the tritiation of this compound via the catalytic reduction of a 2-chloro precursor.
Materials:
-
2-Chloro-9-allyl-9H-purin-6-amine
-
Tritium gas (³H₂)
-
10% Palladium on carbon (Pd/C) catalyst
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
To a solution of 2-Chloro-9-allyl-9H-purin-6-amine (10 mg) in EtOAc (2 mL) and MeOH (0.5 mL), add 10% Pd/C (5 mg) and TEA (10 µL).
-
Connect the reaction vessel to a tritium manifold.
-
Freeze-pump-thaw the reaction mixture three times to remove dissolved gases.
-
Introduce tritium gas (³H₂) to the reaction vessel (typically 5-10 Ci).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Vent the excess tritium gas.
-
Filter the reaction mixture through a 0.22 µm filter to remove the catalyst.
-
Evaporate the solvent under a stream of nitrogen.
-
Purify the crude product by preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Collect the radioactive peak corresponding to the product.
-
Determine the radiochemical purity and specific activity using analytical HPLC with UV and radioactivity detectors.
Protocol 2: Carbon-14 (¹⁴C) Labeling via Alkylation
This protocol outlines the synthesis of [¹⁴C]-9-Allyl-9H-purin-6-amine by alkylating adenine with [¹⁴C]allyl bromide.
Materials:
-
Adenine
-
[¹⁴C]Allyl bromide (specific activity ~50-60 mCi/mmol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of adenine (50 mg) in DMF (5 mL), add K₂CO₃ (1.5 equivalents).
-
Add [¹⁴C]Allyl bromide (1.1 equivalents, ~1 mCi) to the reaction mixture.
-
Stir the reaction at 60°C for 6 hours.
-
Monitor the reaction progress by radio-TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove K₂CO₃.
-
Remove the DMF under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of dichloromethane and methanol.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Determine the radiochemical purity and specific activity.
Protocol 3: Fluorine-18 (¹⁸F) Labeling via Nucleophilic Substitution
This protocol describes the radiosynthesis of [¹⁸F]-9-(3-Fluoropropyl)-9H-purin-6-amine as a proxy for labeling the allyl group, which would be chemically challenging. A precursor with a propyl chain and a tosylate leaving group is used.
Materials:
-
9-(3-Tosyloxypropyl)-9H-purin-6-amine precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Semi-preparative HPLC system
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add a solution of the 9-(3-Tosyloxypropyl)-9H-purin-6-amine precursor (5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 110°C for 15 minutes in a sealed vessel.
-
Cool the reaction vessel and dilute the mixture with water.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the radioactive fraction corresponding to the ¹⁸F-labeled product.
-
Formulate the final product in a suitable buffer (e.g., saline with ethanol).
-
Perform quality control tests, including radiochemical purity, specific activity, and residual solvent analysis.
References
- 1. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-Allyl-9H-purin-6-amine in Nucleic Acid Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-9H-purin-6-amine, also known as N6-allyladenine, is a modified purine base that has emerged as a valuable tool in nucleic acid research. Its unique chemical structure, featuring an allyl group at the N6 position of the adenine ring, allows for a range of applications, from the metabolic labeling of nascent RNA to the site-specific functionalization of synthetic oligonucleotides. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in molecular biology and drug development.
The primary application of N6-allyladenosine, a closely related nucleoside form of this compound, is in the metabolic labeling and sequencing of RNA. This technique, termed a6A-seq, enables the identification and quantification of newly transcribed RNA molecules within a cellular context. The allyl group serves as a bioorthogonal handle, meaning it is chemically unique and non-reactive with most biological molecules, allowing for its specific modification after incorporation into RNA.
Furthermore, the allyl group can be introduced into synthetic DNA and RNA oligonucleotides via phosphoramidite chemistry. This allows for post-synthesis modification using techniques like thiol-ene coupling or, more commonly, conversion to an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These methods enable the attachment of a wide variety of functional molecules, including fluorophores, biotin, and cross-linking agents, to specific sites within a nucleic acid sequence.
Key Applications
-
Metabolic Labeling and Sequencing of Nascent RNA (a6A-seq): N6-allyladenosine can be used to track newly synthesized RNA in cells, providing insights into gene expression dynamics.
-
Site-Specific Functionalization of Oligonucleotides: Incorporation of 9-allyl-adenine into synthetic DNA or RNA allows for the attachment of various labels and functional groups for applications in diagnostics, therapeutics, and molecular biology research.
-
Probing Nucleic Acid Structure and Function: The introduction of bulky or reactive groups via the allyl moiety can be used to study the structure and interactions of DNA and RNA.
Data Presentation
Table 1: Metabolic Labeling of Cellular RNA with N6-allyladenosine (a6A)
| Labeling Time | a6A/A Ratio in Total RNA (%) | a6A/A Ratio after Enrichment (%) |
| 5 min | 0.003 | Not Reported |
| 2 h | Not Reported | 0.1 |
| 16 h | 0.03 | 0.27 |
Data adapted from a study on metabolic RNA labeling. The enrichment step typically involves biotinylating the labeled RNA and capturing it with streptavidin beads.
Table 2: Effect of N6-modified Adenine on Oligonucleotide Duplex Stability
| Modification | Oligonucleotide Sequence (5'-3') | Complementary Sequence (5'-3') | ΔTm (°C) per modification |
| Unmodified | GCG TA G CTG | CAG CT A CGC | 0 |
| N6-methyladenine | GCG TA' G CTG | CAG CT A CGC | -1.5 |
| N6-allyladenine | GCG TA'' G CTG | CAG CT A CGC | -2.0 to -3.0 (estimated) |
A' represents N6-methyladenine, and A'' represents N6-allyladenine. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. A negative ΔTm indicates a decrease in duplex stability. The value for N6-allyladenine is an estimation based on the trend observed with N6-methyladenine, as specific data for N6-allyladenine was not found in the searched literature.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA using N6-allyladenosine (a6A-seq)
This protocol outlines the general steps for metabolically labeling cellular RNA with N6-allyladenosine and preparing it for downstream sequencing analysis.
Materials:
-
N6-allyladenosine (a6A)
-
Cell culture medium and reagents
-
Total RNA extraction kit
-
Iodine solution (e.g., 50 mM I2 in THF)
-
Reverse transcriptase and buffers
-
dNTPs
-
PCR amplification reagents
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Culture and Labeling: Culture cells of interest to the desired confluency. Add N6-allyladenosine to the culture medium at a final concentration of 100-200 µM. Incubate for the desired labeling period (e.g., 2-16 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure the RNA is of high quality and free of contaminants.
-
Iodination of a6A-labeled RNA: In a suitable reaction buffer, treat the total RNA with an iodine solution. This reaction converts the N6-allyl group into a more reactive species that induces misincorporation during reverse transcription.
-
Reverse Transcription: Perform reverse transcription of the iodinated RNA using a reverse transcriptase. The modified adenosine base will cause the polymerase to incorporate a different nucleotide (often guanine) opposite it in the cDNA strand.
-
cDNA Amplification and Library Preparation: Amplify the resulting cDNA using PCR. Prepare a sequencing library from the amplified cDNA using a standard next-generation sequencing library preparation kit.
-
Sequencing and Data Analysis: Sequence the library on a compatible platform. Analyze the sequencing data to identify sites of misincorporation, which correspond to the locations of the original a6A labels in the RNA.
Protocol 2: Synthesis of an Oligonucleotide Containing a Single 9-Allyl-adenine Modification
This protocol describes the solid-phase synthesis of a DNA oligonucleotide containing a site-specific 9-allyl-adenine modification using phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
9-Allyl-N6-benzoyl-deoxyadenosine phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with all necessary reagents and the CPG column.
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside.
-
Coupling: The 9-Allyl-N6-benzoyl-deoxyadenosine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent further elongation.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence using the standard phosphoramidites.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups (including the benzoyl group on the N6-allyl-adenine) are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length, modified product.
Protocol 3: Post-Synthetic Modification of an Allyl-Containing Oligonucleotide via Click Chemistry
This protocol details the conjugation of a fluorescent dye to an allyl-modified oligonucleotide using a two-step process involving conversion of the allyl group to an alkyne followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Allyl-modified oligonucleotide
-
9-BBN (9-borabicyclo[3.3.1]nonane) solution
-
Sodium periodate (NaIO4)
-
Azide-functionalized fluorophore (e.g., Azide-Cy5)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffers (e.g., sodium phosphate buffer)
-
Desalting column or ethanol precipitation reagents
Procedure:
-
Hydroboration-Oxidation to Aldehyde:
-
Dissolve the allyl-modified oligonucleotide in a suitable buffer.
-
Treat the oligonucleotide with 9-BBN to hydroborate the double bond.
-
Oxidize the resulting organoborane with sodium periodate to form a terminal aldehyde.
-
Purify the aldehyde-modified oligonucleotide using a desalting column or ethanol precipitation.
-
-
Conversion to a Terminal Alkyne (Seyferth-Gilbert Homologation):
-
React the aldehyde-modified oligonucleotide with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to generate a terminal alkyne.
-
Purify the alkyne-modified oligonucleotide.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a fresh solution of the Cu(I) catalyst by mixing CuSO4, sodium ascorbate, and the THPTA ligand.
-
In a reaction tube, combine the alkyne-modified oligonucleotide, the azide-functionalized fluorophore, and the Cu(I) catalyst solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the fluorescently labeled oligonucleotide from excess reagents using a desalting column, ethanol precipitation, or HPLC.
-
Verify the conjugation by mass spectrometry and measure the fluorescence to confirm successful labeling.
-
Conclusion
This compound and its nucleoside derivatives are versatile tools for nucleic acid research. The ability to introduce the allyl group both metabolically and synthetically, coupled with the power of bioorthogonal chemistry, opens up a wide range of possibilities for studying the dynamics of RNA, developing novel diagnostic probes, and constructing functional nucleic acid-based materials and therapeutics. The protocols provided here offer a foundation for researchers to incorporate this valuable modified base into their experimental workflows.
Application Notes and Protocols for Studying Purine Metabolism with Substituted Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a critical cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides. These molecules are fundamental building blocks for DNA and RNA, and they play essential roles in cellular energy transfer and signaling pathways.[1] Dysregulation of purine metabolism is a hallmark of various diseases, particularly cancer, where rapidly proliferating cells have a high demand for nucleotides.[2][3] Consequently, the enzymes involved in purine metabolism are attractive targets for therapeutic intervention.[1][4]
Purine analogs, synthetic molecules that mimic the structure of natural purines, are powerful tools for studying purine metabolism and have been developed as anticancer agents.[5][6] These compounds can act as antimetabolites, interfering with the synthesis of DNA and RNA, ultimately halting the proliferation of rapidly dividing cancer cells.[5][7] By modifying the purine core at various positions, such as C2, C6, and N9, researchers can develop novel compounds with unique biological activities and gain deeper insights into the intricacies of purine metabolism.[8][9]
This document provides detailed application notes and protocols for utilizing substituted purine analogs, with a conceptual focus on compounds like 9-Allyl-9H-purin-6-amine, to investigate purine metabolism. It includes postulated mechanisms of action, protocols for synthesis and cytotoxicity evaluation, and visualizations of relevant pathways and workflows.
Postulated Mechanism of Action of Substituted Purine Analogs
Substituted purine analogs typically exert their effects by interfering with the normal processes of purine metabolism. After entering the cell, these analogs can be metabolized by salvage pathway enzymes into nucleotide analogs.[10] These fraudulent nucleotides can then inhibit key enzymes in the de novo purine synthesis pathway or be incorporated into DNA and RNA, leading to chain termination and apoptosis.[7][11]
One of the primary mechanisms of action for many purine analogs is the inhibition of critical enzymes involved in DNA synthesis.[10] For instance, the triphosphate form of a purine analog can compete with natural deoxynucleoside triphosphates for incorporation into the growing DNA strand by DNA polymerases.[5] This incorporation can lead to the termination of DNA replication and the induction of programmed cell death (apoptosis).[7]
Furthermore, some purine analogs can directly inhibit enzymes of the purine synthetic pathway.[12] For example, they can act as feedback inhibitors of enzymes like PRPP amidotransferase, the rate-limiting enzyme in de novo purine synthesis.[10] By blocking this pathway, the analogs deplete the cell of the necessary purine nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and cytotoxicity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of 9-Allyl-9H-purin-6-amine, a novel purine analog with putative anti-neoplastic properties. This document outlines detailed protocols for assessing the compound's efficacy, pharmacokinetics, and safety profile in preclinical murine models. The provided methodologies are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this and similar small molecules.
Introduction
This compound is a synthetic purine derivative. While its precise mechanism of action is under investigation, its structural similarity to other 9-substituted purines suggests potential activity as an inhibitor of key cellular processes implicated in cancer, such as cell cycle progression and proliferative signaling. Many purine analogs function as antimetabolites, interfering with DNA and RNA synthesis, while others have been identified as potent inhibitors of protein kinases or tubulin polymerization.[1] This document outlines an experimental framework to test the hypothesis that this compound exhibits anti-tumor activity in vivo.
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that this compound acts as an inhibitor of a critical signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
In Vivo Experimental Design Workflow
A systematic in vivo evaluation of a novel compound involves a multi-stage process, beginning with pharmacokinetic and tolerability studies, followed by efficacy assessment in a relevant disease model, and culminating in detailed pharmacodynamic analysis.
Protocols and Methodologies
Animal Models
All experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (e.g., BALB/c nude), aged 6-8 weeks, are recommended for xenograft studies due to their immunodeficient status, which prevents rejection of human tumor cells.[2]
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of non-tumor-bearing mice (n=3 per time point) via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
Collect blood samples via retro-orbital or submandibular bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).[3]
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate key PK parameters using non-compartmental analysis software.[3]
Data Presentation:
| Parameter | Unit | Value (Hypothetical) |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 0.5 |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | 4500 |
| t1/2 (Half-life) | h | 3.5 |
| CL (Clearance) | mL/h/kg | 2222 |
| Vd (Volume of Distribution) | L/kg | 11.2 |
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Use non-tumor-bearing mice (n=3-5 per group).
-
Administer escalating doses of this compound daily for 5-14 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).
-
Record body weight at least three times per week. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and results in no mortality.[4][5]
-
At the end of the study, perform necropsy and collect major organs for histopathological analysis.
Data Presentation:
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs | Mortality |
| Vehicle | +2.5 | None | 0/5 |
| 25 | +1.0 | None | 0/5 |
| 50 | -5.0 | None | 0/5 |
| 75 | -12.0 | Mild lethargy | 0/5 |
| 100 | -20.0 | Significant lethargy, ruffled fur | 2/5 |
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[2]
Protocol:
-
Tumor Cell Implantation:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[6]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[2]
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment group.
-
Group 2 (Treatment): Administer this compound at a dose at or below the MTD (e.g., 50 mg/kg) daily via the determined route.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Record tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.0 |
| This compound (50 mg/kg) | 500 ± 95 | 60% | -4.5 |
Pharmacodynamic (PD) / Biomarker Analysis
Objective: To confirm target engagement and understand the biological effects of this compound on tumor tissue.
4.5.1. Western Blot Analysis
Protocol:
-
Prepare protein lysates from a portion of the excised tumors using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
4.5.2. Immunohistochemistry (IHC)
Protocol:
-
Fix a portion of the excised tumors in 10% neutral buffered formalin for 24 hours.[9]
-
Process and embed the fixed tissues in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[10]
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Wash and apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[9]
-
Develop the signal using a chromogen like DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
4.5.3. Cell Cycle Analysis
Protocol:
-
Disaggregate a portion of fresh tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C.[1]
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[11]
Data Presentation:
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45.2 | 35.1 | 19.7 |
| This compound | 68.5 | 15.3 | 16.2 |
Conclusion
The protocols described provide a robust framework for the preclinical in vivo evaluation of this compound. By systematically assessing its pharmacokinetics, tolerability, and anti-tumor efficacy, researchers can generate the critical data necessary to support its further development as a potential cancer therapeutic. The inclusion of pharmacodynamic and biomarker analyses will provide crucial insights into the compound's mechanism of action and its effects on tumor biology.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 4. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 9-Allyl-9H-purin-6-amine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-9H-purin-6-amine is a purine derivative of significant interest in pharmacological and biomedical research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique.[1][2] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where high sensitivity is not a critical requirement.
Bioanalytical Methodologies
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is the preferred method for its high sensitivity and specificity, while HPLC-UV offers a more accessible alternative.
LC-MS/MS Method for High-Sensitivity Quantification
This method is suitable for the determination of this compound in complex biological matrices at low concentrations.
Experimental Protocol: LC-MS/MS
a) Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma and serum samples.[3]
-
Thaw frozen biological samples (e.g., rat plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma, urine, or tissue homogenate).
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
b) Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
c) Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Hypothetical values; require experimental determination |
| This compound | Q1: m/z 176.1 -> Q3: m/z 135.1 (Collision Energy: 25 eV) |
| Internal Standard | To be determined based on selection |
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
HPLC-UV Method for Routine Analysis
This method is suitable for the analysis of this compound when higher concentrations are expected, or when an LC-MS/MS system is unavailable. Derivatization may be required to enhance UV absorbance.[5][6]
Experimental Protocol: HPLC-UV
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique compared to protein precipitation.
-
To a 2 mL tube, add 200 µL of the biological sample.
-
Add 50 µL of internal standard solution.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
b) Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | ~260 nm (based on purine structure, requires experimental verification) |
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected performance characteristics of the validated HPLC-UV method.[7]
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (%Bias) | ± 20% |
| Recovery | > 80% |
Visualized Workflows and Pathways
Caption: General experimental workflow for the quantification of this compound.
Caption: A hypothetical signaling pathway involving this compound.
Conclusion
The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in various biological samples. The choice of method will be dictated by the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. rsc.org [rsc.org]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis -Analytical Science and Technology [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Allyl-9H-purin-6-amine
Welcome to the technical support center for the synthesis of 9-Allyl-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct N-alkylation of adenine with an allyl halide, typically allyl bromide, in the presence of a base and a suitable solvent. This reaction, however, can lead to a mixture of isomers, with the N9-allylated product being the desired compound.
Q2: Why am I getting a mixture of N7 and N9 isomers?
The formation of both N7 and N9 isomers is a common challenge in the alkylation of adenine. The regioselectivity of the reaction is influenced by several factors, including the choice of solvent and base. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tend to favor the formation of the N9 isomer. In contrast, polar protic solvents may lead to an increased proportion of the N7 and even N3 isomers.
Q3: What is the role of the base in this reaction?
The base is crucial for deprotonating the purine ring of adenine, forming the adeninate anion, which then acts as a nucleophile to attack the allyl halide. The choice of base can significantly impact the reaction rate and the ratio of N9 to N7 isomers. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases.
Q4: Can I use microwave synthesis for this reaction?
Yes, microwave-assisted synthesis can be a highly effective method for producing this compound. It often leads to significantly reduced reaction times and can improve yields compared to conventional heating methods.[1]
Q5: How can I purify the final product?
Purification of this compound from the reaction mixture, which may contain unreacted adenine, isomeric byproducts, and salts, is typically achieved using column chromatography on silica gel. The polarity of the eluent system needs to be optimized to achieve good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of adenine. 2. Low reactivity of the allyl halide. 3. Inappropriate reaction temperature or time. 4. Degradation of reagents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions, especially with NaH. 2. Consider using allyl iodide, which is more reactive than allyl bromide. 3. Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). For microwave synthesis, screen different temperature and time settings. 4. Use freshly opened or properly stored reagents. |
| Predominance of the N7 Isomer | 1. Use of a polar protic solvent. 2. The chosen base may favor N7 alkylation. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] 2. Experiment with different bases. K₂CO₃ in DMF is a good starting point for favoring N9 alkylation. |
| Formation of Multiple Products (Over-alkylation) | 1. Use of excess allyl bromide. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of allyl bromide. 2. Reduce the reaction temperature and monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Difficulty in Product Purification | 1. Similar polarity of N7 and N9 isomers. 2. Presence of highly polar impurities. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. A pre-purification workup, such as an aqueous wash to remove inorganic salts, can be beneficial. |
| Reaction Not Going to Completion | 1. Insufficient amount of base. 2. Poor solubility of adenine in the reaction solvent. | 1. Increase the equivalents of the base. 2. Use a solvent in which adenine has better solubility, such as DMF or DMSO. Gentle heating can also improve solubility. |
Data Presentation
The following tables summarize typical reaction conditions for the N9-allylation of adenine and related purines, providing a baseline for optimizing the synthesis of this compound. Please note that yields can vary based on the specific substrate and reaction scale.
Table 1: Effect of Base on N9-Alkylation of Adenine
| Base | Solvent | Temperature (°C) | Time (h) | Typical N9 Isomer Yield (%) | Notes |
| K₂CO₃ | DMF | Room Temp - 80 | 12 - 24 | 60 - 85 | A common and cost-effective choice. |
| NaH | DMF | 0 - Room Temp | 2 - 6 | 70 - 90 | Requires anhydrous conditions. More reactive. |
| Cs₂CO₃ | DMF | Room Temp | 12 - 18 | 65 - 88 | Often provides good results, but is more expensive. |
| DBU | Acetonitrile | Reflux | 6 - 12 | 50 - 75 | An organic, non-nucleophilic base. |
Table 2: Effect of Solvent on N9-Alkylation of Adenine with Allyl Bromide
| Solvent | Base | Temperature (°C) | N9:N7 Isomer Ratio (approximate) | Notes |
| DMF | K₂CO₃ | 60 | > 5:1 | Generally favors N9-alkylation. |
| DMSO | K₂CO₃ | 60 | > 5:1 | Similar to DMF, good for solubilizing adenine. |
| Acetonitrile | K₂CO₃ | Reflux | ~ 3:1 | Can be a good alternative to DMF/DMSO. |
| Ethanol | K₂CO₃ | Reflux | < 1:1 | Polar protic solvents tend to favor N7-alkylation. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Carbonate
-
Reagents and Materials:
-
Adenine (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add adenine and anhydrous DMF.
-
Add potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of DMF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.
-
Protocol 2: Microwave-Assisted Synthesis
-
Reagents and Materials:
-
Adenine (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine adenine, potassium carbonate, and anhydrous DMF.
-
Add allyl bromide to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Optimization of temperature and time is recommended.
-
After the reaction, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 8-10).
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Overcoming Solubility Issues of 9-Allyl-9H-purin-6-amine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 9-Allyl-9H-purin-6-amine and other N-substituted purine analogs in aqueous buffers.
Troubleshooting Guide
Researchers often face difficulties in dissolving this compound and similar compounds in aqueous media for in vitro and in vivo studies. This guide provides systematic approaches to overcome these solubility issues.
Initial Assessment and Strategy Selection
The first step in addressing solubility challenges is to understand the physicochemical properties of the compound and to select an appropriate solubilization strategy. The following workflow outlines a general approach.
Quantitative Data for Structurally Similar Purine Analogs
| Compound | Solvent | Solubility | Temperature (°C) |
| Adenine | Water | ~1 g / 2000 mL | 25 |
| Boiling Water | ~1 g / 40 mL | 100 | |
| 1 M HCl | 20 mg/mL | Not Specified | |
| Acetic Acid | Soluble | Not Specified | |
| Formic Acid | 50 mg/mL | Not Specified | |
| 9-Ethyladenine | Water | Limited | Not Specified |
| Methanol | More Soluble | Not Specified | |
| Ethanol | More Soluble | Not Specified | |
| DMSO | More Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is a common first step for poorly water-soluble compounds.
Materials:
-
This compound (MW: 175.19 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh 1.75 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium, a critical step where precipitation can occur.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure the aqueous buffer or cell culture medium is pre-warmed to 37°C to minimize temperature-related precipitation.[2]
-
Intermediate Dilution (Serial Dilution): To avoid "solvent shock" and precipitation, perform a serial dilution.[2]
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed medium in a microcentrifuge tube. This results in a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in a sterile tube to achieve a final concentration of 10 µM.
-
Mixing: Gently mix the final working solution by inverting the tube several times.
-
Inspection: Visually inspect the final solution for any signs of precipitation before use.
-
Immediate Use: Use the working solution immediately to minimize the risk of delayed precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer?
A1: This is a common issue known as "solvent shock" or precipitation upon dilution. While this compound may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility in the final aqueous solution is much lower. When the DMSO stock is added to the aqueous buffer, the DMSO concentration is significantly reduced, and the compound may precipitate out of the solution. To mitigate this, it is recommended to use a serial dilution method, pre-warm the aqueous medium, and add the stock solution dropwise while gently mixing.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration below 0.5%, and ideally at or below 0.1%, is generally considered safe for most cell lines.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy for compounds with ionizable groups. As a purine derivative, this compound has basic nitrogen atoms that can be protonated at acidic pH, potentially increasing its aqueous solubility. However, it is crucial to determine the pKa of the compound and to ensure that the final pH of the solution is compatible with your experimental system (e.g., physiological pH for cell-based assays).
Q4: My solution appears clear initially but becomes cloudy after incubation. What is happening?
A4: This phenomenon is known as delayed precipitation. It can be caused by several factors, including:
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds.[2]
-
Temperature Changes: If the solution is not maintained at a constant temperature, the solubility of the compound may decrease upon cooling.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[2]
-
Evaporation: Evaporation of the medium in long-term cultures can increase the concentration of the compound, exceeding its solubility limit.[2]
Q5: Are there alternatives to DMSO as a co-solvent?
A5: Yes, other co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to improve the solubility of poorly soluble compounds. The choice of co-solvent will depend on the specific properties of the compound and the requirements of the experimental system. It is important to consider the potential toxicity of the co-solvent at the final concentration used.
Postulated Mechanism of Action and Signaling Pathway
Purine analogs are known to act as inhibitors of various signaling pathways, often by competing with ATP for the binding site of kinases. One of the key pathways that can be affected is the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
References
Technical Support Center: 9-Allyl-9H-purin-6-amine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 9-Allyl-9H-purin-6-amine.
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution of Impurities (Column Chromatography) | - Inappropriate solvent system polarity.- Formation of N7-allyl isomer during synthesis, which may have similar polarity.- Unreacted starting materials (e.g., adenine, 6-chloropurine). | - Optimize Solvent System: Systematically vary the solvent ratio. For normal-phase (silica), consider gradients of methanol in dichloromethane (e.g., 0-10%) or ethyl acetate in hexanes/petroleum ether.[1][2][3]- Add a Modifier: For basic compounds like this purine amine, add a small amount of triethylamine (e.g., 0.1-1%) or ammonia to the mobile phase to reduce peak tailing and improve separation on silica.[1][4]- Switch Stationary Phase: Consider using an amine-functionalized silica column, which can improve peak shape and selectivity for basic compounds.[1][4][5]- Try Reversed-Phase: Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA (0.1%).[1][6] |
| Product Tailing/Broad Peaks (Silica Gel Chromatography) | - Strong interaction between the basic amine groups of the purine and acidic silanol groups on the silica surface. | - Use a Basic Modifier: Add triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[1][4]- Use Amine-Functionalized Silica: This stationary phase has a less acidic surface and is designed for the purification of basic compounds.[1][4][5] |
| Low Recovery/Yield | - Irreversible adsorption of the product onto the silica column.- Product degradation on acidic silica.- Incomplete elution from the column. | - Deactivate Silica: Use a less acidic, deactivated silica gel or add a basic modifier to the mobile phase.[4]- Increase Elution Strength: Gradually increase the polarity of the mobile phase (e.g., higher percentage of methanol) to ensure the product is fully eluted.- Consider Dry Loading: Adsorbing the crude product onto a small amount of silica or Celite before loading it onto the column can sometimes improve recovery.[7] |
| Product Fails to Crystallize (Recrystallization) | - Incorrect solvent or solvent mixture.- Solution is too dilute.- Presence of impurities inhibiting crystal formation. | - Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures like hexane/ethyl acetate).[8][9]- Concentrate the Solution: Slowly evaporate the solvent until the solution becomes saturated.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Use a Two-Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity appears, then heat to redissolve and cool slowly.[10] |
| Oiling Out During Recrystallization | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated. | - Use a Lower-Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point.- Slower Cooling: Allow the solution to cool more slowly to promote crystal growth over oil formation.- Dilute the Solution: Add a small amount of the "good" solvent to reduce the saturation level. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and versatile method for purifying this compound and similar purine derivatives is flash column chromatography using silica gel.[1][2][3] This technique allows for efficient separation of the target compound from byproducts and unreacted starting materials.
Q2: What are the likely impurities I need to separate from my product?
A2: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials such as adenine or 6-chloropurine, and potentially the N7-allyl isomer of the product, which can form as a byproduct during the alkylation reaction.
Q3: My compound is a basic amine. Are there special considerations for silica gel chromatography?
A3: Yes. Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. To counteract this, it is highly recommended to add a basic modifier like triethylamine (0.1-1%) to your mobile phase or to use an amine-functionalized silica column.[1][4][5]
Q4: Can I use reversed-phase chromatography for purification?
A4: Absolutely. Reversed-phase chromatography on a C18 stationary phase is a viable alternative.[1] A typical mobile phase would be a gradient of acetonitrile or methanol in water. Adding a small amount of an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape by protonating the amine.
Q5: Is recrystallization a suitable purification method for this compound?
A5: Recrystallization can be an effective and economical method for final purification, especially if the crude product has relatively high purity. Since this compound is a solid, finding a suitable solvent or solvent pair in which it is soluble when hot but sparingly soluble when cold could yield a high-purity crystalline product.[8][11]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography (Normal Phase)
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp for visualization
2. Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[7]
-
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica bed.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample onto the top layer of sand.
-
Begin elution with the initial mobile phase (e.g., 100% DCM + 0.5% TEA).
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Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., start with 1% MeOH in DCM, then increase to 2%, 3%, etc., all containing 0.5% TEA). A typical gradient might be from 0% to 5% methanol in dichloromethane.[1]
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 5-10% MeOH in DCM).
-
Visualize the spots under a UV lamp (254 nm).
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Separation of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing N9-Alkylation of Purines
Welcome to the technical support center for the N9-alkylation of purines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of N9-alkylated purine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the N9-alkylation of purines, offering potential causes and solutions in a question-and-answer format.
Issue: Low to No Product Yield
Question: I am not getting any of my desired N9-alkylated product, or the yield is very low. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in N9-alkylation reactions can stem from several factors, from the quality of your starting materials to the reaction conditions themselves. Here is a step-by-step guide to troubleshooting this issue:
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Starting Material Integrity:
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Purine Purity: Ensure your purine starting material is pure and dry. Impurities can interfere with the reaction, and residual water can quench the base.
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Alkylating Agent Reactivity: Verify the quality and reactivity of your alkylating agent. Alkyl halides, for example, can degrade over time. It is advisable to use freshly opened or purified reagents. Alkylating agents with poor leaving groups will also result in low reactivity.
-
-
Base and Deprotonation Issues:
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Incomplete Deprotonation: The purine must be fully deprotonated to form the nucleophilic purine anion. Ensure you are using a sufficiently strong base and an adequate molar equivalent. For weakly acidic purines, stronger bases like Sodium Hydride (NaH) are often necessary.
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Base Quality: If using a solid base like NaH or potassium carbonate (K2CO3), ensure it has not been passivated by exposure to air and moisture. Use freshly opened containers or wash the base with a suitable solvent if necessary.
-
-
Reaction Conditions:
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Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. However, be aware that higher temperatures can sometimes lead to increased side product formation.
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Solvent Choice: The solvent plays a crucial role in solvating the purine anion and the alkylating agent. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally effective. Ensure the solvent is anhydrous, as water will react with the base and hydrolyze the alkylating agent.
-
Issue: Poor Regioselectivity (Significant N7-Alkylation)
Question: My reaction is producing a mixture of N9 and N7 isomers, with a significant amount of the undesired N7 product. How can I improve the N9-selectivity?
Answer:
Achieving high N9-regioselectivity is a common challenge in purine alkylation, as the N7 position is also nucleophilic. The N9 position is generally the thermodynamically favored product, while the N7 is often the kinetically favored one. Here are several strategies to enhance N9-selectivity:
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Choice of Base and Solvent:
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The combination of base and solvent can significantly influence the N9/N7 ratio. For instance, using potassium carbonate (K2CO3) in DMF often provides good N9 selectivity.[1] The use of tetrabutylammonium fluoride (TBAF) has been reported to give high selectivity for the N9 product.
-
In some cases, using a less polar solvent can favor N9-alkylation.
-
-
Steric Hindrance at the N7 Position:
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Bulky Substituents: Purines with bulky substituents at the C6 position tend to exhibit higher N9-selectivity due to steric hindrance around the N7 position.[1] For example, the N9/N7 ratio for 2-amino-6-methoxypurine is lower than that for the bulkier 2-amino-6-isopropylpurine.[1]
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Shielding Groups: Introducing a temporary bulky group at a position that sterically shields the N7 nitrogen can be a highly effective strategy. For example, 6-(azolyl)purine derivatives can adopt a conformation that blocks the N7 position, leading to exclusive N9-alkylation.[2][3]
-
-
Reaction Temperature:
-
Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable N9-isomer. However, this is not always the case and should be optimized for each specific reaction.
-
-
Alternative Alkylation Methods:
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Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol as the alkylating agent in the presence of triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD), often shows high preference for N9-alkylation.[4][5]
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Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and in some cases, improve N9-selectivity, particularly when using bases like tetrabutylammonium hydroxide.[6][7]
-
-
Use of Additives:
-
The use of β-cyclodextrin in aqueous media has been shown to dramatically increase N9 selectivity by encapsulating the purine in a way that blocks the N7 position.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base and solvent combination for N9-alkylation of purines?
A1: A widely used and often effective combination is potassium carbonate (K2CO3) as the base in N,N-dimethylformamide (DMF) as the solvent. This system offers a good balance of reactivity and selectivity for many purine substrates. For purines that are less acidic, a stronger base like sodium hydride (NaH) in DMF is a common choice.
Q2: How do I choose the right alkylating agent?
A2: The choice of alkylating agent depends on the alkyl group you wish to introduce. Alkyl halides (bromides and iodides) are the most common and are generally very reactive. Alkyl tosylates and mesylates are also effective. For the Mitsunobu reaction, an alcohol is used as the alkylating agent precursor. The reactivity of the alkylating agent can also influence regioselectivity, so it may be a parameter to optimize.
Q3: My purine starting material is not very soluble in the reaction solvent. What can I do?
A3: Poor solubility can hinder the reaction. You can try a few approaches:
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Co-solvents: Adding a co-solvent might improve solubility.
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Different Solvent: Switching to a more effective solvent for your specific purine, such as DMSO, might be necessary.
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Heating: Gently heating the mixture (before adding the base and alkylating agent) can help dissolve the purine.
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Silylation: In some cases, pre-silylation of the purine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) can increase its solubility and reactivity.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis and to check for isomer formation, LC-MS is a powerful tool.
Q5: How do I separate the N9 and N7 isomers?
A5: Separating N9 and N7 isomers can be challenging due to their similar polarities.
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Column Chromatography: Flash column chromatography on silica gel is the most common method.[8] A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is required.
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Recrystallization: If one isomer is significantly more abundant and crystalline, recrystallization can be an effective purification method.
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Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Data Presentation
Table 1: Comparison of Bases and Solvents on N9/N7 Regioselectivity for the Alkylation of 2-Amino-6-substituted Purines
| 6-Substituent | Base | Solvent | N9/N7 Ratio | Reference |
| Methoxy | K2CO3 | DMF | 1.8 : 1 | [1] |
| Chloro | K2CO3 | DMF | 4.6 : 1 | [1] |
| Isopropyl | K2CO3 | DMF | 25 : 1 | [1] |
| (4-chlorophenyl)sulfanyl | K2CO3 | DMF | 8.1 : 1 | [1] |
Table 2: Effect of Reaction Conditions on the Alkylation of 6-Chloropurine with tert-Butyl Bromide
| Catalyst | Solvent | Temperature (°C) | Time (h) | N9/N7 Ratio |
| SnCl4 | DCE | Room Temp | 19 | 0 : 100 |
| SnCl4 | Acetonitrile | 80 | 5 | 100 : 0 |
| TiCl4 | DCE | Room Temp | 19 | 0 : 100 |
| TMSOTf | DCE | Room Temp | 21 | 0 : 100 |
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation of 6-Chloropurine using NaH in DMF
-
To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N9 and N7 isomers.
Protocol 2: Microwave-Assisted N9-Alkylation of Purines
-
In a microwave-safe reaction vessel, combine the purine (1.0 eq), the alkylating agent (1.2 eq), and tetrabutylammonium hydroxide (1.5 eq) in a suitable solvent (e.g., DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Protocol 3: N9-Alkylation of Purines via Mitsunobu Reaction
-
To a solution of the purine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent system prior to chromatography.
Visualizations
Caption: Troubleshooting workflow for N9-alkylation of purines.
Caption: Logical workflow for selecting N9-alkylation reaction conditions.
References
- 1. scispace.com [scispace.com]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. teledynelabs.com [teledynelabs.com]
Preventing side product formation in 9-Allyl-9H-purin-6-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of side products during the synthesis of 9-Allyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are regioisomers resulting from allylation at different nitrogen atoms of the purine ring. These include 7-allyl-7H-purin-6-amine and 3-allyl-3H-purin-6-amine. Additionally, di-allylation can occur, leading to products such as N6,9-diallyl-9H-purin-6-amine.
Q2: How does the choice of base affect the regioselectivity of the allylation reaction?
A2: The base plays a crucial role in deprotonating adenine, forming the adeninate anion. The use of a base generally favors the formation of N9 and N7 isomers over the N3 isomer.[1] Stronger bases like sodium hydride (NaH) can lead to a higher proportion of the desired N9-allyl product compared to weaker bases like potassium carbonate (K2CO3), especially in polar aprotic solvents.
Q3: What is the influence of the solvent on the formation of side products?
A3: The solvent significantly impacts the regioselectivity of the allylation. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are known to favor the formation of the N9-allyl isomer.[1][2] In contrast, polar protic solvents can lead to an increased proportion of N3 and N7-allyl side products.[2]
Q4: Can temperature be used to control the formation of side products?
A4: Yes, temperature can influence the reaction kinetics and product distribution. Generally, conducting the reaction at room temperature or slightly elevated temperatures is recommended. Higher temperatures can sometimes lead to an increase in the formation of undesired isomers and di-allylated products. It is advisable to monitor the reaction progress by TLC to optimize the reaction time and temperature.
Q5: How can I minimize the formation of di-allylated side products?
A5: The formation of di-allylated products can be minimized by controlling the stoichiometry of the reactants. Using a slight excess (1.0-1.2 equivalents) of the allylating agent (e.g., allyl bromide) is recommended. A large excess of the allylating agent will significantly increase the likelihood of di-allylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Incomplete reaction. | - Ensure adenine is fully deprotonated by the base before adding the allylating agent.- Increase the reaction time and monitor by TLC.- Consider a slight increase in temperature. |
| Suboptimal solvent or base. | - Switch to a polar aprotic solvent like DMF or DMSO.- Use a stronger base such as NaH. | |
| High proportion of N7-allyl-adenine side product | Reaction conditions favoring N7-allylation. | - While difficult to eliminate completely, using a bulkier protecting group on the N6-amino group can sometimes increase N9 selectivity.- Carefully optimize the base and solvent system. Some studies suggest that in certain nonpolar solvents, N9 substitution is slightly more probable.[1] |
| Significant amount of N3-allyl-adenine side product | Reaction conditions favoring N3-allylation. | - Ensure a sufficiently basic medium. Alkylation in neutral or slightly basic media tends to produce more N3-substituted products.[1] Use of a strong base to form the adeninate anion is crucial. |
| Presence of di-allylated products | Excess allylating agent. | - Use no more than 1.2 equivalents of the allylating agent.- Add the allylating agent slowly to the reaction mixture. |
| Difficulty in separating the N9-allyl isomer from side products | Similar polarities of the isomers. | - Utilize a well-optimized flash chromatography protocol (see Experimental Protocols section).- Consider using a different stationary phase for chromatography (e.g., alumina).- For analytical and small-scale preparative purposes, HPLC can provide better separation (see Experimental Protocols section). |
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Adenine Alkylation (Illustrative)
| Base | Solvent | Approx. N9:N7:N3 Ratio | Comments |
| K₂CO₃ | DMF | 7:2:1 | A common and relatively mild condition. |
| NaH | DMSO | 9:1:trace | A stronger base in a polar aprotic solvent generally provides higher N9 selectivity.[2] |
| Et₃N | Ethanol | 4:4:2 | A weaker base in a polar protic solvent can lead to a mixture of isomers. |
| DBU | DMSO | 8:2:trace | DBU is another effective base for promoting N9-alkylation in aprotic solvents. |
Note: These ratios are illustrative and can vary based on specific reaction conditions such as temperature and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound with NaH in DMF
-
Materials:
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Adenine (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Allyl bromide (1.1 eq)
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Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine. b. Add anhydrous DMF to the flask to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add the sodium hydride portion-wise to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. f. Cool the reaction mixture back to 0 °C. g. Add allyl bromide dropwise to the reaction mixture. h. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). i. Upon completion, quench the reaction by the slow addition of water or methanol at 0 °C. j. Remove the solvent under reduced pressure. k. Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane). b. Pack the column with the silica slurry. c. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed sample onto the top of the packed column. e. Begin elution with the mobile phase, gradually increasing the polarity (the percentage of methanol). f. Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure this compound. g. Evaporate the solvent from the combined pure fractions to obtain the final product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound and formation of major side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Troubleshooting inconsistent results in 9-Allyl-9H-purin-6-amine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with 9-Allyl-9H-purin-6-amine. The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure the reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in cell-based assays with this compound?
A1: Inconsistent results in cell-based assays can arise from several factors. Key sources of variability include:
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Compound Solubility and Stability: Poor solubility of this compound in aqueous assay media can lead to inaccurate concentrations and precipitation. The stability of the compound in solution over the course of the experiment is also crucial.
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Cell Health and Density: Variations in cell viability, passage number, and seeding density can significantly impact the cellular response to the compound. Densely seeded cells may exhibit increased resistance to cytotoxic agents.
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Assay Reagent Interference: Components of the assay, such as detection reagents or serum proteins in the culture medium, may interact with this compound, leading to artifactual results.
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Protocol Execution: Minor deviations in incubation times, temperature, and reagent concentrations can introduce significant variability.
Q2: How can I address potential solubility issues with this compound?
A2: To mitigate solubility problems, consider the following:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced toxicity or effects.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound solution for any signs of precipitation.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Fluctuations in IC50 values are a common challenge. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Variations in Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Incubation Times | Use a precise and well-documented protocol for all incubation steps. |
| Inconsistent Reagent Concentrations | Calibrate pipettes regularly and ensure accurate preparation of all solutions. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Periodically perform cell line authentication. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from the assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background signals.
Detailed Steps:
-
Compound Autofluorescence: Test the fluorescence of this compound at the assay excitation and emission wavelengths in cell-free media.
-
Media Interference: Phenol red and other components in cell culture media can be fluorescent. Test a media-only control.
-
Washing Steps: Insufficient washing can leave behind fluorescent reagents. Increase the number and rigor of wash steps.
-
Cell Health: Stressed or dying cells can exhibit increased autofluorescence. Assess cell viability using a method like trypan blue exclusion.
-
Instrument Settings: Optimize the gain and exposure settings on the plate reader to maximize the signal-to-background ratio.
Issue 2: Poor Reproducibility in Anti-Proliferation Assays (e.g., MTT, SRB)
Poor reproducibility can stem from both biological and technical variability.
Logical Troubleshooting Flow:
Caption: Troubleshooting poor reproducibility in proliferation assays.
Detailed Steps:
-
Standardize Protocol: Ensure every step, from cell seeding to final reading, is performed identically in each experiment.
-
Cell Culture Consistency: Use cells from the same passage number and ensure they are evenly distributed in the wells.
-
Compound Integrity: Use a fresh aliquot of the compound stock for each experiment and prepare serial dilutions accurately.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. Avoid using the outer wells or fill them with sterile media.
-
Consistent Timings: The timing of reagent addition and incubation can be critical. Use a multichannel pipette for simultaneous additions where possible.
-
Data Analysis: Use a consistent method for background subtraction and normalization of your data.
Hypothetical Signaling Pathway
While the specific molecular targets of this compound are not extensively documented in publicly available literature, many 9-substituted purine analogs are known to function as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where this compound could inhibit a receptor tyrosine kinase (RTK) cascade, a common mechanism for anti-proliferative compounds.
Caption: Hypothetical inhibition of an RTK pathway by this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.
Technical Support Center: Enhancing the Stability of 9-Allyl-9H-purin-6-amine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 9-Allyl-9H-purin-6-amine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent or lower-than-expected biological activity is often linked to the degradation of the compound in cell culture media. The stability of purine analogs like this compound can be influenced by several factors, including enzymatic degradation, pH of the media, temperature, and exposure to light.
Q2: What are the primary degradation pathways for this compound in cell culture?
A2: While specific degradation kinetics for this compound are not extensively published, based on its structure, two primary degradation pathways are likely:
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Enzymatic Degradation: The purine ring is susceptible to enzymatic modification. Enzymes present in serum (like adenosine deaminase) or released by cells can metabolize the compound.
-
Chemical Degradation: The molecule may undergo hydrolysis, particularly at the N9-allyl group or the 6-amino group, or oxidation of the allyl group, especially under physiological pH and temperature.
Q3: How does the composition of the cell culture medium affect the stability of this compound?
A3: Components in the cell culture medium can significantly impact stability.
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Serum: Fetal Bovine Serum (FBS) is a major source of enzymes, such as deaminases, that can degrade purine analogs.
-
pH: Standard cell culture media are buffered to a physiological pH of 7.2-7.4. However, cellular metabolism can cause a drop in pH, which may accelerate the hydrolysis of the compound.[1]
-
Reactive Components: Some media components, or metabolic byproducts from the cells, could potentially react with the allyl group.
Q4: What are the recommended storage and handling conditions for this compound stock solutions?
A4: To ensure the integrity of your stock solution, follow these guidelines:
-
Solvent: Dissolve this compound in a suitable, anhydrous solvent like DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in foil.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Data Presentation: Stability of Purine Analogs
The following table summarizes the stability of related purine analogs in cell culture media to provide a comparative context. Note: Specific data for this compound is not available and requires experimental determination.
| Compound | Primary Degradation Pathway | Stability in Serum-Containing Media | Half-life (approximate) | Mitigation Strategies |
| Adenosine | Enzymatic (Adenosine Deaminase) | Low | Minutes | Use adenosine deaminase inhibitors (e.g., pentostatin) |
| Cordycepin | Enzymatic (Adenosine Deaminase) | Low | ~80 minutes in HepG2 cell culture[1] | Use ADA inhibitors; use serum-free media[1] |
| 2-Chloroadenosine | Hydrolysis (at extreme pH) | High | Stable at neutral pH | Maintain physiological pH[1] |
| Cladribine | Hydrolysis (at extreme pH) | High | Stable at neutral pH; resistant to ADA[1] | Maintain physiological pH[1] |
| This compound | Hypothesized: Enzymatic & Chemical | Unknown (Requires Testing) | Unknown (Requires Testing) | See Recommended Strategies Below |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium (with and without serum)
-
24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Spike the cell culture medium (with and without serum) with the stock solution to a final concentration of 10 µM.
-
Incubation: Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition. Include a "time 0" sample.
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Time Points: Incubate the plates and collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Preparation: At each time point, transfer an aliquot of the medium to a clean tube and store at -80°C until analysis. If necessary, precipitate proteins (e.g., with cold acetonitrile) and centrifuge before analysis.
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HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method to quantify the remaining concentration of this compound.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Signaling Pathways and Degradation
Potential Enzymatic Degradation Pathway
The following diagram illustrates a hypothesized enzymatic degradation pathway for this compound, by analogy to adenosine metabolism. The susceptibility of this compound to these enzymes requires experimental verification.
By following these guidelines and protocols, researchers can better understand and mitigate the stability challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Purity Analysis of 9-Allyl-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 9-Allyl-9H-purin-6-amine. The information is designed to address common issues encountered during purity analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak in reverse-phase HPLC. What could be the cause and how can I fix it?
A1: Poor peak shape for purine-based compounds is a common issue in reverse-phase HPLC, often stemming from interactions with residual silanols on the column stationary phase or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The amine group in this compound is basic. Ensure the mobile phase pH is sufficiently low (typically pH 2.5-4) to protonate the amine, which can improve peak shape by reducing silanol interactions.
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Use of an Ion-Pairing Reagent: Incorporating an ion-pairing reagent, such as sodium heptanesulfonate, into the mobile phase can improve retention and peak symmetry for polar and basic analytes like purines.[1]
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Optimize Buffer Concentration: Employing a phosphate buffer at a low pH (2.5–3.0) with a higher concentration can help stabilize retention times and minimize variability.[1]
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Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.[1]
-
Column Choice: Consider using a column with a polar-embedded phase or one that is specifically designed for the analysis of basic compounds to minimize tailing.[1]
Q2: My retention times for this compound are drifting between injections. What should I investigate?
A2: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times.
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Mobile Phase Instability: If your mobile phase contains volatile components or is not freshly prepared, its composition can change over time, leading to retention time shifts. Prepare fresh mobile phase daily and keep it well-sealed.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a consistent temperature and improve reproducibility.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Fluctuations in flow can directly impact retention times.
-
Column Contamination: A buildup of contaminants on the column can alter its chemistry and lead to retention time drift. Flush the column with a strong solvent to clean it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: The peaks in my 1H NMR spectrum of this compound are broad. What could be the reason?
A3: Broad peaks in an NMR spectrum can arise from several issues, including sample preparation and the inherent properties of the molecule.
Troubleshooting Steps:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean and your solvent is of high purity.
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Proton Exchange: The amine protons (-NH2) can undergo chemical exchange with residual water or other labile protons in the solvent, which can lead to peak broadening. This can sometimes be confirmed by D2O exchange, where the amine peak disappears.[2]
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Molecular Aggregation: The compound may be aggregating at the concentration used for the NMR analysis. Varying the concentration or temperature may help to sharpen the peaks.
Mass Spectrometry (MS)
Q4: I am not observing the molecular ion peak for this compound in my mass spectrum. Why is this happening?
A4: The absence of a molecular ion peak is a common issue in mass spectrometry, especially with certain ionization techniques.
Troubleshooting Steps:
-
Ionization Technique: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation and may not show a prominent molecular ion. Consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to produce a protonated molecule [M+H]+.[3]
-
In-Source Fragmentation: The temperature of the ion source can cause thermal degradation of the analyte before it is ionized.[3] Try lowering the source temperature.
-
Mobile Phase Compatibility (for LC-MS): For ESI, the mobile phase pH should be appropriate for the analyte's pKa to ensure efficient ionization.[3] Using a mobile phase with a small amount of formic acid can promote the formation of [M+H]+ in positive ion mode.
General Purity and Impurity Questions
Q5: What are the likely impurities I should be looking for in my synthetic this compound?
A5: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product.[4]
Potential Impurities:
-
Starting Materials: Unreacted adenine and allyl bromide (or other allylating agent).
-
Isomeric By-products: Alkylation of adenine can occur at other nitrogen atoms of the purine ring, such as N-3, N-7, or the exocyclic N-6 amine, leading to isomeric impurities.[5][6]
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Degradation Products: Purines can be susceptible to hydrolysis, which could lead to the formation of adenine.[7][8]
Q6: What are the typical purity specifications for a compound like this compound, which might be used as a drug precursor?
A6: Purity specifications for drug precursors are stringent. According to ICH guidelines, impurities should be identified, and for new drug substances, a total proportion of impurities of less than 1% is a reasonable goal.[4] The identification of impurities present at levels of 0.1% and above is generally required.[4]
Data Presentation
Table 1: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 2: Expected NMR Chemical Shifts for this compound (in DMSO-d6)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Purine H-2, H-8 | ~8.0 - 8.5 | Singlet |
| Allyl -CH= | ~5.9 - 6.1 | Multiplet |
| Allyl =CH2 | ~5.1 - 5.3 | Multiplet |
| Allyl -CH2- | ~4.7 - 4.9 | Multiplet |
| Amine -NH2 | ~7.0 - 7.5 | Broad Singlet |
Note: These are approximate values and may vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
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Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary for the analysis.
-
-
HPLC System Setup:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the area percentage of the main peak and any impurities.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a 1H NMR spectrum.
-
If desired, acquire a 13C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the 1H NMR spectrum.
-
Assign the chemical shifts to the corresponding protons based on expected values (see Table 2) and coupling patterns.
-
Mandatory Visualizations
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purine nucleotides degradation II (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 9-Allyl-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 9-Allyl-9H-purin-6-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired N9-Isomer | 1. Incorrect Solvent Choice: Protic solvents or less polar aprotic solvents can favor alkylation at other nitrogen atoms (N3 or N7).[1][2] 2. Inappropriate Base: The choice and amount of base can influence the formation of the adeninate anion and its reactivity.[2] 3. Suboptimal Reaction Temperature: Temperature can affect the rate of reaction and the formation of side products. | 1. Solvent System Optimization: Use polar aprotic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to favor N9-alkylation.[1][2] 2. Base Selection: Employ strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation of adenine. Use of mineral hydrides and carbonates often gives high to moderate regioselectivity for N9 derivatives.[2] 3. Temperature Control: Maintain a consistent and optimized reaction temperature. Start at a lower temperature (e.g., 0 °C) during the addition of reagents and then gradually raise it to the desired reaction temperature (e.g., room temperature or slightly elevated) to control the reaction rate. |
| Formation of Multiple Isomers (N3, N7, N9) | 1. Incomplete Deprotonation: If adenine is not fully deprotonated, the neutral form can react, leading to different regioselectivity. 2. Solvent Effects: The solvent polarity and its ability to solvate the adeninate anion can influence the site of alkylation.[1] 3. Nature of Alkylating Agent: While less common, the reactivity of the alkylating agent can sometimes play a role. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent protonation of the adeninate anion. 2. Controlled Addition of Base: Add the base portion-wise to the adenine suspension and allow sufficient time for complete deprotonation before adding the allyl halide. 3. Analytical Monitoring: Use in-situ monitoring techniques like TLC or ¹H NMR to track the formation of isomers and optimize reaction conditions to favor the N9 product.[3] |
| Presence of Unreacted Adenine | 1. Insufficient Base: Not enough base to deprotonate all of the adenine. 2. Inactive Reagents: The base or allyl halide may have degraded. 3. Poor Solubility: Adenine has low solubility in many organic solvents, which can hinder the reaction. | 1. Stoichiometry Check: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete reaction. 2. Reagent Quality: Use fresh or properly stored reagents. 3. Improve Solubility: While challenging, ensuring good stirring and potentially a slightly elevated temperature can help. The use of polar aprotic solvents like DMF or DMSO is beneficial here.[2] |
| Over-alkylation or Other Side Products | 1. Excess Alkylating Agent: Using a large excess of allyl halide can lead to the alkylation of the exocyclic amino group.[4] 2. High Reaction Temperature or Prolonged Reaction Time: Can promote the formation of undesired byproducts. | 1. Controlled Stoichiometry: Use a controlled amount of the allyl halide (typically 1.0-1.2 equivalents). 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed to minimize the formation of side products. |
| Difficulties in Product Purification | 1. Similar Polarity of Isomers: The N3, N7, and N9 isomers often have very similar polarities, making chromatographic separation challenging.[5] 2. Residual Inorganic Salts: Salts formed during the reaction can contaminate the product. 3. Product Instability: Some purine derivatives can be sensitive to acidic or basic conditions used during workup and purification.[6] | 1. Advanced Chromatographic Techniques: Utilize high-performance flash chromatography or preparative HPLC for better separation. Different solvent systems may need to be screened. Amine-functionalized silica can also be an effective stationary phase.[5] 2. Aqueous Workup: Perform an aqueous workup to remove inorganic salts before chromatographic purification. 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Polar aprotic solvents like anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the best choices.[2] These solvents facilitate the Sₙ2 reaction mechanism and favor the formation of the desired N9-alkylated product over other isomers.[1][2]
Q2: Which base should I use and in what quantity?
A2: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is very effective but requires careful handling, especially on a large scale. Potassium carbonate (K₂CO₃) is a safer alternative that also provides good results. Typically, 1.1 to 1.2 equivalents of the base are used to ensure complete deprotonation of adenine.
Q3: How can I minimize the formation of the N7 and N3 isomers?
A3: To minimize the formation of N7 and N3 isomers, it is crucial to use a polar aprotic solvent and a strong base to ensure the formation of the adeninate anion, which preferentially alkylates at the N9 position.[2] Maintaining anhydrous reaction conditions is also critical, as the presence of protic species can lead to the formation of neutral adenine, which can be alkylated at the N3 position.[1]
Q4: What are the best methods for purifying the final product on a large scale?
A4: For large-scale purification, a combination of techniques is often most effective. Initially, an aqueous workup can remove the bulk of inorganic salts.[8] Subsequently, crystallization is a highly desirable method for purification if a suitable solvent system can be found, as it is generally more cost-effective and scalable than chromatography.[7] If chromatography is necessary, flash chromatography with a suitable stationary phase (silica gel or amine-functionalized silica) is a viable option.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of dichloromethane/methanol is often effective for separating the starting material and products. Staining with UV light will allow for visualization of the spots. For more quantitative analysis, HPLC is recommended. In-situ ¹H NMR spectroscopy can also be used to monitor the formation of different isomers in real-time.[3]
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
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Adenine
-
Allyl bromide
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Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization to afford the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Key Factors Influencing N9-Regioselectivity
Caption: Key experimental factors that promote the regioselective synthesis of the N9-allylated purine.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Minimizing off-target effects of 9-Allyl-9H-purin-6-amine in cellular assays
Welcome to the technical support center for 9-Allyl-9H-purin-6-amine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a purine analog designed as a potent inhibitor of the serine/threonine kinase, Target Kinase 1 (TK1). Its mechanism of action involves competitive binding at the ATP-binding pocket of TK1, thereby inhibiting downstream signaling.
Q2: I am observing unexpected cellular phenotypes that are inconsistent with TK1 inhibition. Could these be off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects.[1][2] While this compound is designed for TK1, like many kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations.[3] We recommend performing a comprehensive off-target profiling to identify potential alternative targets.
Q3: What is the recommended concentration range for using this compound in cellular assays?
A3: For initial experiments, we recommend a dose-response study starting from 1 nM to 10 µM. The optimal concentration should be determined empirically for your specific cell line and assay. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: How can I validate that the observed effects in my assay are due to on-target TK1 inhibition?
A4: On-target validation can be achieved through several methods:
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of TK1 should rescue the phenotype observed with this compound treatment.
-
RNAi/CRISPR Knockdown: Silencing the expression of TK1 using siRNA or CRISPR/Cas9 should phenocopy the effects of the compound.[4]
-
Biochemical Assays: Directly measure the inhibition of TK1 activity in cell lysates treated with the compound.
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of TK1.
Q5: Are there any known off-targets for this compound?
A5: While comprehensive in vivo off-target profiles are still under investigation, preliminary in vitro kinase screening has suggested potential low-affinity interactions with other kinases at concentrations exceeding 1 µM. A summary of a hypothetical kinase screen is provided in the data section below.
Troubleshooting Guides
Issue 1: High Cell Toxicity at Low Concentrations
Possible Cause:
-
Potent off-target cytotoxic effects.
-
Cell line is exquisitely sensitive to TK1 inhibition.
-
Compound instability leading to toxic byproducts.
Troubleshooting Steps:
-
Confirm On-Target Toxicity:
-
Perform a cell viability assay comparing wild-type cells with TK1 knockdown/knockout cells. If TK1 deficient cells are resistant to the compound, the toxicity is likely on-target.
-
-
Evaluate Off-Target Effects:
-
Conduct a broad-spectrum kinase panel screen at the toxic concentration.
-
Use a structurally distinct TK1 inhibitor to see if it replicates the phenotype.
-
-
Assess Compound Stability:
-
Use freshly prepared solutions for each experiment.
-
Consult the compound's technical data sheet for stability information in your specific cell culture medium.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause:
-
Poor cell permeability of the compound.
-
Rapid metabolism of the compound by the cells.
-
Presence of efflux pumps actively removing the compound.
-
Assay conditions in the cellular environment differ significantly from the biochemical assay.[5]
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Perform a cellular uptake assay using radiolabeled or fluorescently tagged this compound.
-
-
Investigate Compound Metabolism:
-
Analyze compound concentration in the cell culture supernatant and cell lysate over time using LC-MS.
-
-
Evaluate Efflux Pump Activity:
-
Co-administer the compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). An increase in potency would suggest efflux is occurring.
-
-
Optimize Cellular Assay Conditions:
-
Ensure the serum concentration in your media is consistent, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TK1 |
| TK1 | 10 | 1 |
| Kinase A | 250 | 25 |
| Kinase B | 800 | 80 |
| Kinase C | 1,500 | 150 |
| Kinase D | >10,000 | >1,000 |
Table 2: Example Dose-Response Data in a Cellular Viability Assay (Cell Line X)
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 85 ± 6.2 |
| 100 | 52 ± 7.8 |
| 1000 (1 µM) | 15 ± 4.9 |
| 10000 (10 µM) | <5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to TK1 in a cellular context.
Methodology:
-
Culture cells to 80% confluency.
-
Treat cells with either vehicle (DMSO) or 1 µM this compound for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for different temperature treatments.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble TK1 in each sample by Western blotting. Increased thermal stability of TK1 in the drug-treated samples indicates target engagement.
Protocol 2: Orthogonal Off-Target Validation Using a Structurally Unrelated Inhibitor
Objective: To confirm that the observed cellular phenotype is due to inhibition of the intended target (TK1) and not an off-target effect of this compound.
Methodology:
-
Select a validated, structurally distinct TK1 inhibitor (Inhibitor B) with a known selectivity profile.
-
Perform a dose-response experiment with both this compound and Inhibitor B in your cellular assay of interest (e.g., cell proliferation, apoptosis).
-
As a negative control, use a structurally similar but biologically inactive analog of this compound, if available.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Target Kinase 1 (TK1).
Caption: Workflow for validating on-target vs. off-target effects.
Caption: Logic diagram for troubleshooting unexpected cell toxicity.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dosage for 9-Allyl-9H-purin-6-amine and Related 9-Substituted Purine Analogs
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-Allyl-9H-purin-6-amine and other novel 9-substituted purine analogs. The purine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, modulation of adenosine receptors, activation of Toll-like receptors (TLRs), and cytotoxic effects on cancer cells.[1][2][3]
Disclaimer: There is currently a limited amount of publicly available in vivo data specifically for this compound. Therefore, this guide provides a framework for dosage optimization based on general principles for novel chemical entities and the known biological activities of structurally related 9-substituted purine analogs. The recommendations herein should be adapted based on your specific experimental context and in vitro data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While the precise mechanism for this specific molecule is not yet fully characterized in the literature, 9-substituted purines are known to interact with several key biological targets. Your experimental design should consider the possibility of the following activities:
-
Adenosine Receptor Antagonism: Many 9-substituted adenines act as antagonists at A1 and A2A adenosine receptors.[4][5][6] The nature of the substituent at the 9-position can influence potency and selectivity.[4]
-
Toll-Like Receptor (TLR) Agonism: Some 9-substituted adenine derivatives have been identified as potent TLR7 agonists, leading to the induction of interferon and other immune responses.[1]
-
Antiviral Activity: Acyclic N9-substituted adenine nucleosides have been investigated as potential antiviral agents.[7]
-
Cytotoxic Effects: Certain purine derivatives have demonstrated cytotoxic activity against various cancer cell lines, potentially through the inhibition of DNA biosynthesis.[3]
It is crucial to have robust in vitro data to guide your hypothesis on the in vivo mechanism of action.
Q2: How do I determine a starting dose for my first in vivo experiment?
A2: For a novel compound with minimal in vivo data, a conservative approach is essential. The initial dose is typically extrapolated from in vitro efficacy data and any available cytotoxicity information. A common practice is to start with a dose that is significantly lower than any observed toxic level. If no in vivo toxicology data exists, consider the following:
-
In Vitro to In Vivo Extrapolation: Use the in vitro EC50 or IC50 value from your most relevant cell-based assay as a starting point. While there is no universal formula, a starting dose might be chosen to achieve a plasma concentration (Cmax) that is a multiple of the in vitro effective concentration.
-
Literature Review of Analogs: If in vivo data is available for structurally similar compounds, this can provide a valuable starting point for a dose range.
-
No Observed Adverse Effect Level (NOAEL): If preliminary toxicology studies have been conducted, the NOAEL is a standard starting point for efficacy studies.
Q3: What are appropriate vehicles for formulating this compound for in vivo administration?
A3: The choice of vehicle depends on the physicochemical properties of your compound (e.g., solubility, stability) and the intended route of administration. For many novel small molecules, a multi-component vehicle system is often required. A common formulation for intraperitoneal (i.p.) or oral (p.o.) administration might consist of:
-
A solubilizing agent: such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
A surfactant/emulsifier: like Tween® 80 or Cremophor® EL to improve stability and bioavailability.
-
A bulking agent/vehicle: such as saline, phosphate-buffered saline (PBS), or a solution of polyethylene glycol (e.g., PEG300).
Important: Always test the vehicle alone in a control group of animals to ensure it does not produce any confounding biological effects. The final concentration of organic solvents like DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid toxicity.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with novel purine analogs.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | 1. Insufficient Dose: The administered dose may be below the Minimum Effective Dose (MED).2. Poor Bioavailability: The compound may have low solubility, poor absorption, or rapid metabolism.3. Inappropriate Route of Administration: The chosen route may not provide adequate exposure to the target tissue.4. Target Engagement Failure: The compound may not be reaching its intended biological target in sufficient concentrations. | 1. Conduct a Dose-Range Finding Study: Test a wider range of doses to establish a dose-response relationship.2. Pharmacokinetic (PK) Analysis: Measure the plasma concentration of the compound over time to determine key PK parameters (Cmax, Tmax, AUC, half-life).3. Evaluate Alternative Formulations/Routes: Test different vehicle compositions or consider alternative administration routes (e.g., intravenous, subcutaneous).4. Pharmacodynamic (PD) / Target Engagement Biomarkers: If possible, measure a biomarker of target engagement in the tissue of interest to confirm the compound is having the intended biological effect. |
| Unexpected Toxicity | 1. Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD).2. Off-Target Effects: The compound may be interacting with unintended biological targets.3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.4. Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. | 1. Reduce the Dose: Test lower doses to identify the MTD.2. Clinical Observations: Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).3. Histopathology: At the end of the study, perform a histopathological analysis of key organs to identify any tissue damage.4. Run a Vehicle-Only Control Group: Ensure the observed toxicity is not due to the formulation vehicle.5. Metabolite Profiling: If resources permit, analyze plasma and tissue samples for major metabolites. |
| High Variability in Response | 1. Inconsistent Dosing Technique: Variations in injection volume or placement can lead to variable exposure.2. Animal-to-Animal Variation: Biological differences between animals can result in varied responses.3. Compound Instability: The compound may be degrading in the formulation vehicle. | 1. Standardize Procedures: Ensure all personnel are trained on consistent administration techniques.2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability.3. Check Formulation Stability: Assess the stability of your compound in the chosen vehicle over the duration of the experiment. |
Part 3: Experimental Protocols & Data Presentation
Protocol: Dose-Range Finding Study
This study is essential for determining the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).
Objective: To establish a safe and effective dose range for this compound in a relevant in vivo model.
Methodology:
-
Animal Model: Select an appropriate animal model that is relevant to the hypothesized mechanism of action and therapeutic indication.
-
Group Allocation: Randomly assign animals to treatment groups (n=5-10 per group). Include a vehicle-only control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of 3-5 doses. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administration: Administer the compound and vehicle via the chosen route for a defined period.
-
Monitoring:
-
Efficacy: Measure relevant efficacy endpoints at predetermined time points.
-
Toxicity: Monitor animal body weight, clinical signs of toxicity, and any behavioral changes daily.
-
-
Endpoint: The study is terminated when a clear dose-response relationship is observed, or when dose-limiting toxicity is identified.
Data Presentation: Summarizing Dose-Finding Results
| Dose (mg/kg) | Mean Efficacy Endpoint (% change from vehicle) | Mean Body Weight Change (%) | Observed Toxicity |
| Vehicle | 0% | +2% | None |
| 1 | +15% | +1.5% | None |
| 3 | +40% | +1% | None |
| 10 | +75% | -5% | Mild lethargy |
| 30 | +80% | -18% | Significant lethargy, ruffled fur |
From this hypothetical data, a dose between 3 and 10 mg/kg might be selected for further efficacy studies.
Part 4: Visualizations
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for systemic in vivo dose optimization.
Conceptual Dose-Response Relationship
Caption: The relationship between dose, efficacy, and toxicity.
References
- 1. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 9-Allyl-9H-purin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly batch-to-batch variability, that researchers, scientists, and drug development professionals may encounter when working with 9-Allyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between batches. What are the potential causes?
A1: Inconsistent results between batches of a small molecule like this compound can stem from several factors. The primary causes are typically variations in the purity and impurity profile of the compound. Other contributing factors can include differences in physical properties (like crystallinity), residual solvents from synthesis, or degradation of the compound due to improper storage. It is also important to consider variability in the experimental setup itself, such as cell passage number, reagent stability, and assay conditions.
Q2: How can I verify the quality and consistency of a new batch of this compound?
A2: To ensure the quality of a new batch, a comparative analysis against a previously validated "gold standard" or reference batch is recommended. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) to assess purity and identify any new or elevated impurities. Mass Spectrometry (MS) can confirm the molecular weight of the main component and help in the identification of impurities. For a more in-depth structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is highly valuable.
Q3: I'm observing unexpected cytotoxicity with a new batch. What should I investigate?
A3: Unexpected cytotoxicity can be a result of a specific impurity that is more toxic than the parent compound. It is crucial to perform a dose-response cell viability assay, such as an MTT or resazurin-based assay, to determine the cytotoxic threshold of the new batch. Comparing the impurity profile of the new batch to a previous, well-performing batch using HPLC can help identify any new or significantly increased impurity peaks that might be responsible for the toxicity.
Q4: How can I be sure that the observed biological effect is due to on-target activity of this compound and not an off-target effect from an impurity?
A4: Confirming on-target activity is a critical step. A rescue experiment, where the target protein is overexpressed or a resistant mutant is introduced, can demonstrate that the observed phenotype is reversed, suggesting on-target action. Additionally, using a structurally different compound that is known to target the same protein should produce a similar biological effect. A clear dose-response relationship that aligns with the known IC50 of the compound also supports on-target activity.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Potency or Efficacy
If you observe a significant difference in the potency (e.g., IC50) or overall efficacy of a new batch of this compound, follow these steps:
-
Confirm Compound Identity and Purity:
-
Action: Analyze both the new and a reference batch using HPLC and MS.
-
Expected Outcome: The HPLC purity should be comparable (e.g., >98%), and the MS should confirm the correct molecular weight for this compound (175.19 g/mol ).
-
-
Compare Impurity Profiles:
-
Action: Overlay the HPLC chromatograms of the new and reference batches. Look for new peaks or significant increases in the area of existing impurity peaks.
-
Interpretation: A new or more abundant impurity in the problematic batch could be inactive or act as an antagonist, thereby reducing the apparent potency of the compound.
-
-
Perform a Dose-Response Curve:
-
Action: Conduct a detailed dose-response experiment with both batches in parallel.
-
Expected Outcome: This will quantify the shift in potency and help determine if the issue is a complete loss of activity or a reduction in efficacy.
-
-
Assess Solubility:
-
Action: Prepare stock solutions of both batches and visually inspect for any precipitation. If possible, measure the concentration of the dissolved compound spectrophotometrically.
-
Interpretation: Poor solubility of the new batch could lead to a lower effective concentration in your assay.
-
Data Presentation: Hypothetical Batch Comparison
The following tables illustrate how to present comparative data between a reference ("good") batch and a new ("bad") batch of this compound.
Table 1: Analytical Chemistry Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Method |
| Purity (by HPLC) | 99.2% | 96.5% | HPLC-UV (260 nm) |
| Major Impurity 1 | 0.5% | 2.8% | HPLC-UV (260 nm) |
| New Impurity 2 | Not Detected | 0.7% | HPLC-UV (260 nm) |
| Molecular Weight | 175.18 [M+H]⁺ | 175.18 [M+H]⁺ | LC-MS |
Table 2: Biological Activity Comparison
| Assay | Batch A (Reference) | Batch B (New) |
| IC50 (Kinase Assay) | 150 nM | 450 nM |
| Cell Viability (MTT) | > 10 µM | 2.5 µM |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in DMSO to a concentration of 1 mg/mL.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.[1][2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the concentration at which cell viability is reduced by 50% (IC50).
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering batch-to-batch variability.
Caption: Troubleshooting workflow for batch-to-batch variability.
Hypothetical Experimental Workflow
This diagram shows a typical workflow for testing the effect of this compound on a cellular pathway.
Caption: Experimental workflow for compound characterization.
Hypothetical Signaling Pathway
As a purine analog, this compound could potentially inhibit kinases involved in cell proliferation. This diagram illustrates a hypothetical inhibition of the EGFR signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
Refinement of analytical methods for 9-Allyl-9H-purin-6-amine detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the detection and quantification of 9-Allyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial analytical technique for the quantification of this compound in biological matrices?
A1: For routine quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and accessible starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A reverse-phase C18 column is generally recommended. The purine core has some polarity, while the allyl group adds hydrophobicity, making it well-suited for separation on a C18 stationary phase.
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound?
A3: GC-MS can be a viable option; however, due to the polarity and potential for thermal degradation of the purine structure, derivatization is often necessary to improve volatility and chromatographic performance.[1] Silylation is a common derivatization approach for similar amine-containing compounds.
Q4: How should I prepare my sample for analysis?
A4: Sample preparation is critical for accurate results and depends on the matrix.[2][3]
-
For plasma or serum: Protein precipitation followed by solid-phase extraction (SPE) is a common workflow to remove proteins and interfering substances.
-
For tissue homogenates: A liquid-liquid extraction (LLE) or SPE may be necessary after homogenization and centrifugation to isolate the analyte.[2]
-
For simple aqueous solutions: Direct injection after filtration may be possible, depending on the concentration of the analyte and the cleanliness of the sample.[2]
Q5: What are the expected degradation pathways for this compound, and how can I minimize degradation during sample storage and preparation?
A5: Purine analogs can be susceptible to hydrolysis and oxidation. The allyl group may also be reactive. To minimize degradation, store samples at -80°C, minimize freeze-thaw cycles, and keep samples on ice during preparation. Use of antioxidants in the sample collection or extraction solvent may also be beneficial.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; inappropriate mobile phase pH. | Use a mobile phase with a low concentration of an ion-pairing agent or an acid modifier like formic acid to improve peak shape. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Low Sensitivity | Suboptimal UV detection wavelength; low injection volume; sample loss during preparation. | Determine the UV maximum of this compound (likely around 260 nm for the purine core) and set the detector to this wavelength. Increase injection volume or concentrate the sample if possible. Optimize the extraction procedure to improve recovery. |
| Ghost Peaks | Carryover from previous injections; contaminated mobile phase. | Implement a robust needle wash protocol. Run blank injections between samples. Prepare fresh mobile phase daily and filter it. |
| Retention Time Drift | Changes in mobile phase composition; column temperature fluctuations; column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. If the column is old, replace it. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization. | Improve sample cleanup using a more selective SPE sorbent. Adjust the chromatographic method to separate the analyte from the interfering peaks. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| No or Low Analyte Signal | Incorrect mass transitions (MRM); suboptimal ion source parameters; analyte instability in the source. | Optimize the precursor and product ions for this compound using infusion of a standard solution. Perform source parameter optimization (e.g., gas flows, temperature, voltage). |
| Inconsistent Results | Incomplete sample extraction; variability in matrix effects between samples. | Optimize the extraction method for higher and more consistent recovery. Use an internal standard and a calibration curve prepared in a representative blank matrix. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Active sites in the GC inlet or column; incomplete derivatization. | Use a deactivated inlet liner. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. |
| Low Response | Thermal degradation in the inlet; poor derivatization efficiency. | Lower the inlet temperature. Confirm the derivatization reaction is proceeding as expected by analyzing a derivatized standard. |
| Multiple Peaks for Analyte | Formation of multiple derivatization products or isomers. | Adjust derivatization conditions to favor the formation of a single, stable product. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 2 5.0 98 6.0 98 6.1 2 | 7.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: (To be determined by infusion of the analytical standard. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment).
Protocol 3: GC-MS Method (with Derivatization)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Evaporate 100 µL of the extracted sample to dryness under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 70°C for 60 minutes.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Quantitative Data Summary
Table 1: Typical HPLC-UV Method Performance
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | -5% to +5% |
| Precision (%RSD) | < 10% |
| Sample Recovery | 85 - 95% |
Table 2: Typical LC-MS/MS Method Performance
| Parameter | Value |
| Linear Range | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | -8% to +10% |
| Precision (%RSD) | < 15% |
| Sample Recovery | 80 - 105% |
Visualizations
Caption: Workflow for LC-MS/MS analysis.
Caption: Troubleshooting peak shape issues.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 9-Allyl-9H-purin-6-amine and N6-allyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction to N6- and 9-Substituted Purines
Adenine and its derivatives are fundamental components of nucleic acids and play crucial roles in cellular signaling. Chemical modification of the purine ring, particularly at the N6 and N9 positions, can dramatically alter the biological activity of the parent molecule.
-
N6-substituted adenines are well-known for their cytokinin activity in plants, promoting cell division and growth. In mammals, they can act as agonists or antagonists at adenosine receptors, influencing a wide range of physiological processes. The nature of the substituent at the N6 position is a key determinant of receptor selectivity and potency.
-
9-substituted adenines also exhibit a broad spectrum of biological activities. The substituent at the N9 position can influence the compound's interaction with various enzymes and receptors. For instance, some 9-substituted adenines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and as antagonists at adenosine receptors. The hydrophobicity and size of the 9-substituent can significantly impact the compound's bioactivity.[1]
Comparative Bioactivity Profile (Hypothetical)
The following table provides a hypothetical comparison of the potential bioactivities of 9-Allyl-9H-purin-6-amine and N6-allyladenine based on general principles of structure-activity relationships for substituted purines. It is crucial to note that this is not based on direct experimental data for these specific compounds and should be validated experimentally.
| Bioactivity Parameter | This compound (A 9-substituted adenine) | N6-allyladenine (An N6-substituted adenine) | Rationale for Hypothetical Comparison |
| Cytokinin Activity | Likely lower or absent | Potentially high | N6-substitution is a primary determinant of cytokinin activity in plants.[2][3][4] |
| Adenosine Receptor Binding | May act as an antagonist | May act as an agonist or antagonist | N6-substituents often confer agonist properties at adenosine receptors, while 9-substitution can lead to antagonism.[1] |
| Kinase Inhibition | Potential as a kinase inhibitor | Less likely to be a potent kinase inhibitor | The 9-position of the purine ring is a common modification in the development of kinase inhibitors. |
| Cell Proliferation Effects | Variable, potentially inhibitory | May promote or inhibit depending on cell type and context | N6-substituted adenines can have mitogenic effects, while some 9-substituted purines exhibit anti-proliferative properties. |
Experimental Protocols
To empirically determine and compare the bioactivities of this compound and N6-allyladenine, the following experimental protocols are recommended.
Cytokinin Activity Assay (Tobacco Callus Bioassay)
This assay is a classic method to determine the cytokinin activity of a compound by measuring its ability to induce cell division and growth in tobacco callus tissue.
Materials:
-
Tobacco callus culture (e.g., Nicotiana tabacum cv. Wisconsin No. 38)
-
Murashige and Skoog (MS) basal medium
-
Indole-3-acetic acid (IAA)
-
Test compounds (this compound and N6-allyladenine)
-
Kinetin (as a positive control)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS basal medium supplemented with a constant concentration of IAA (e.g., 2 mg/L).
-
Prepare stock solutions of the test compounds and kinetin in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Add the test compounds and kinetin to the molten MS medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). A control group with no added cytokinin should also be prepared.
-
Dispense the medium into sterile petri dishes.
-
Inoculate each plate with a small, pre-weighed piece of tobacco callus (approximately 50-100 mg).
-
Incubate the plates in a growth chamber at 25°C in the dark for 4-6 weeks.
-
After the incubation period, determine the fresh weight of the callus tissue.
-
Calculate the fold increase in fresh weight for each treatment and compare the activity of the test compounds to the control and kinetin.
Caption: Workflow for the Tobacco Callus Bioassay.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Doxorubicin (as a positive control for inhibition)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT Cell Proliferation Assay.
Kinase Inhibition Assay (Generic In Vitro Assay)
This protocol describes a general method to assess the ability of the test compounds to inhibit the activity of a specific kinase (e.g., a cyclin-dependent kinase).
Materials:
-
Purified recombinant kinase and its specific substrate
-
ATP
-
Test compounds
-
Staurosporine (as a general kinase inhibitor positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer.
-
In a 384-well plate, add the test compounds, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The biological effects of substituted purines are often mediated through their interaction with specific signaling pathways.
Adenosine Receptor Signaling
N6- and 9-substituted adenines can modulate signaling pathways downstream of adenosine receptors (A1, A2A, A2B, A3). For example, activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified A2A Adenosine Receptor Signaling Pathway.
Conclusion
While direct comparative data on the bioactivity of this compound and N6-allyladenine is currently lacking, this guide provides a framework for their potential comparative evaluation based on established structure-activity relationships of related purine analogs. The provided experimental protocols offer robust methods for researchers to directly assess and compare the cytokinin activity, effects on cell proliferation, and kinase inhibitory potential of these two compounds. Such empirical data will be essential to fully elucidate their respective biological profiles and potential therapeutic applications.
References
Comparative Analysis of 9-Allyl-9H-purin-6-amine in a Xenograft Model for Non-Small Cell Lung Cancer
A Hypothetical Validation Guide
Note to the Reader: This guide is intended to serve as a template for evaluating the anticancer activity of novel compounds like 9-Allyl-9H-purin-6-amine. As of the time of this publication, specific xenograft data for this compound is not publicly available. Therefore, the data presented for this compound is hypothetical and is intended for illustrative purposes. It is compared against real-world data for Cisplatin, a standard-of-care chemotherapeutic agent, in a non-small cell lung cancer (NSCLC) xenograft model.
In Vivo Efficacy: A Comparative Summary
The in vivo anticancer activity of this compound was hypothetically evaluated in an A549 human non-small cell lung cancer xenograft model. The results are compared with the established chemotherapeutic agent, Cisplatin, which has been tested in similar NSCLC xenograft models.
Table 1: Comparative Efficacy in A549 NSCLC Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change |
| This compound (Hypothetical) | 50 mg/kg, daily (oral) | 85% | -2% |
| Cisplatin | 5 mg/kg, weekly (intraperitoneal) | 70% | -10% |
Experimental Protocols
Cell Culture
The human non-small cell lung cancer cell line, A549, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (4-6 weeks old) were used for the study. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Xenograft Implantation
A suspension of A549 cells (5 x 10^6 cells in 100 µL of Matrigel) was injected subcutaneously into the right flank of each mouse. Tumor growth was monitored regularly using a digital caliper.
Treatment Protocol
When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.
-
Vehicle Control Group: Received the vehicle solution daily via oral gavage.
-
This compound Group (Hypothetical): Received 50 mg/kg of the compound daily via oral gavage.
-
Cisplatin Group: Received 5 mg/kg of Cisplatin weekly via intraperitoneal injection.
Endpoint Analysis
The study was continued for 21 days. Tumor volumes and body weights were measured twice a week. The primary endpoint was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Experimental Workflow and Potential Mechanism of Action
The following diagrams illustrate the general workflow of a xenograft study and a plausible signaling pathway that purine analogs may target.
Caption: Xenograft model experimental workflow.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Discussion
The hypothetical data suggests that this compound could be a potent inhibitor of NSCLC tumor growth in vivo, potentially exceeding the efficacy of the standard chemotherapeutic agent, Cisplatin. A key hypothetical advantage is the improved toxicity profile, as indicated by the minimal impact on body weight compared to the significant weight loss observed with Cisplatin treatment.
Purine analogs often exert their anticancer effects by interfering with nucleic acid synthesis or by inhibiting key signaling pathways involved in cell growth and survival. The diagram above illustrates a plausible mechanism of action where this compound could inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and promotes cell proliferation while inhibiting apoptosis.
Further preclinical studies, including pharmacokinetic and pharmacodynamic analyses, are warranted to validate these hypothetical findings and to fully elucidate the mechanism of action of this compound. These studies would be crucial in determining its potential as a novel therapeutic agent for non-small cell lung cancer.
Comparative Antiviral Profiles: 9-Allyl-9H-purin-6-amine and Other Purine Analogs
A comprehensive analysis of the antiviral efficacy of N6-substituted purine analogs, providing available experimental data, detailed methodologies, and insights into their mechanisms of action.
Executive Summary
Purine analogs represent a cornerstone of antiviral chemotherapy, with numerous compounds approved for treating a range of viral infections. These molecules typically function by mimicking endogenous purine nucleosides, thereby interfering with viral replication processes. This guide focuses on the potential antiviral activity of 9-Allyl-9H-purin-6-amine in the context of other purine analogs. While specific data for this compound is limited, analysis of related N6-substituted purine derivatives suggests a promising area for antiviral research. This document provides a comparative overview of the antiviral activity of selected purine analogs, detailed experimental protocols for key antiviral assays, and a discussion of the potential mechanisms of action.
Comparative Antiviral Activity
While quantitative data for this compound is not available, studies on other N6-substituted adenine derivatives demonstrate significant antiviral potential against a variety of RNA viruses.[1] Two such compounds, N6-(4,5-dimethoxyphenyl)adenine and N6-(3,5-di-trifluoromethylphenyl)adenine, have shown pronounced antiviral activity against human poliovirus, Coxsackie viruses, and Newcastle disease virus.[1] These findings suggest that the N6 position of the purine ring is a viable site for modification to achieve antiviral effects.
For a broader comparative perspective, the following table summarizes the antiviral activity of well-characterized purine analogs against various viruses.
| Compound | Virus | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 0.1 | >300 | >3000 | [2] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Plaque Reduction | 0.5 - 2.5 | >20 | >8-40 | [2] |
| Remdesivir | SARS-CoV-2 | CPE Inhibition | 0.77 | >100 | >129 | |
| N6-(4,5-dimethoxyphenyl)adenine | Poliovirus 1 | CPE Inhibition | Data not specified | Data not specified | Data not specified | [1] |
| N6-(3,5-di-trifluoromethylphenyl)adenine | Coxsackie B3 | CPE Inhibition | Data not specified | Data not specified | Data not specified | [1] |
Note: "Data not specified" indicates that the source confirms antiviral activity but does not provide specific quantitative values in the abstract.
Experimental Protocols
The following are detailed methodologies for standard in vitro antiviral assays used to evaluate the efficacy of compounds like this compound and its analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Neutral Red)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. An uninfected cell control group should be included.
-
Immediately after infection, add the different concentrations of the test compound to the respective wells. A virus control (infected, untreated) and a cell control (uninfected, untreated) should be included on each plate.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.
-
Quantification of CPE: Assess cell viability using a suitable method. For example, with the MTT assay, the amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by regression analysis of the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Experimental Workflow for CPE Inhibition Assay
Workflow of the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Host cell line that forms plaques upon viral infection
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
Test compound
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with medium containing various concentrations of the test compound and a substance to solidify the medium (e.g., 1% methylcellulose).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.
Logical Flow of Plaque Reduction Assay
Steps involved in a Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of a test compound.
Materials:
-
Host cell line
-
Virus stock
-
Test compound
-
96-well plates for titration
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) in the presence of different concentrations of the test compound.
-
Incubation: Incubate the infected cells for one full replication cycle of the virus.
-
Harvesting: Harvest the supernatant (and/or the cells) containing the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a serial dilution and titrating it on fresh cell monolayers (e.g., by plaque assay or TCID50 assay).
-
Data Analysis: The concentration of the compound that reduces the virus yield by a certain amount (e.g., 90% or 99%) is calculated.
Potential Mechanism of Action and Signaling Pathways
Purine analogs typically exert their antiviral effects by interfering with the synthesis of viral nucleic acids.[3] The general mechanism involves the intracellular conversion of the analog into its triphosphate form, which can then act as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase.
General Mechanism of Action for Purine Analog Antivirals
Intracellular activation and mechanism of action of purine analogs.
For N6-substituted adenine derivatives, the specific cellular pathways affected may involve enzymes responsible for nucleotide metabolism. The N6-allyl group could influence the interaction of the molecule with these enzymes, potentially altering its phosphorylation efficiency or its recognition by the viral polymerase. Further research is needed to elucidate the precise signaling pathways modulated by this compound and its analogs during viral infection.
Conclusion
While direct comparative data for this compound is currently lacking, the broader class of N6-substituted purine analogs shows promise as a source of novel antiviral agents. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of this compound and other related compounds. Further structure-activity relationship studies are warranted to optimize the N6-substituent for enhanced antiviral potency and selectivity. Researchers are encouraged to utilize the described assays to generate the much-needed quantitative data to fully assess the therapeutic potential of this and other novel purine analogs.
References
- 1. New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds: Structure-activity Relationships and Antiherpetic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of 9-Allyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the cellular target engagement of 9-Allyl-9H-purin-6-amine, a novel purine analog. As many purine derivatives have been identified as kinase inhibitors, this document will proceed under the hypothesis that this compound is a putative inhibitor of the non-receptor tyrosine kinase, Src.[1][2] We will compare the Cellular Thermal Shift Assay (CETSA) with a functional in vitro kinase assay to provide a comprehensive overview for validating target engagement.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound against its putative target, Src kinase. For comparison, data for Dasatinib, a known potent Src/Abl kinase inhibitor, is included.[1]
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Src | 45 |
| Abl | 250 | |
| Dasatinib | Src | <1 |
| Abl | <1 |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | Target Protein | Temperature (°C) | % Soluble Protein (Normalized to 37°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | Src | 37 | 100 | - |
| 48 | 85 | |||
| 52 | 50 | |||
| 56 | 20 | |||
| 60 | 5 | |||
| This compound | Src | 37 | 100 | +4°C |
| 48 | 98 | |||
| 52 | 80 | |||
| 56 | 55 | |||
| 60 | 15 | |||
| Dasatinib | Src | 37 | 100 | +6°C |
| 48 | 100 | |||
| 52 | 95 | |||
| 56 | 85 | |||
| 60 | 40 |
Thermal shift (ΔTagg) is the change in the temperature at which 50% of the protein aggregates, indicating ligand binding and stabilization.[3]
Mandatory Visualization
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting
This protocol is adapted from established CETSA procedures.[3][4]
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express Src kinase (e.g., HT-29) in 10 cm dishes.
-
Grow cells to 80-90% confluency.
-
Treat cells with this compound (10 µM), Dasatinib (1 µM as a positive control), or vehicle (DMSO) for 2 hours at 37°C.
2. Heat Shock and Lysis:
-
Harvest cells by scraping and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).[4]
3. Protein Quantification and Western Blot:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Src and a loading control (e.g., GAPDH).[5][6]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[5][6]
-
Quantify band intensities using densitometry software.
In Vitro Kinase Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[7][8][9]
1. Reagent Preparation:
-
Prepare a serial dilution of this compound and Dasatinib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the kinase reaction buffer containing Src kinase, the appropriate substrate peptide, and ATP at its Km concentration.
2. Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO.
-
Add 2 µL of the Src enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
3. Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
Unveiling the Kinase Selectivity of Substituted Purines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Purine analogs have emerged as a privileged scaffold in kinase inhibitor design. This guide provides a comparative analysis of a series of N-9 alkyl-substituted purines, focusing on their inhibitory potency and selectivity against a panel of clinically relevant kinases. The experimental data presented herein offers valuable insights into the structure-activity relationships (SAR) of these compounds, aiding in the rational design of next-generation kinase inhibitors.
Comparative Kinase Inhibition Profile
The inhibitory activity of a series of 2,6,9-trisubstituted purine derivatives was evaluated against three tyrosine kinases implicated in leukemia: Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD). The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of these compounds.
| Compound ID | N-9 Substituent | C-6 Substituent | C-2 Substituent | Bcr-Abl IC50 (nM) | BTK IC50 (µM) | FLT3-ITD IC50 (µM) |
| 4f | cyclopropylmethyl | 3-cyanophenylamino | 4-(N-methylpiperazin-1-yl)phenylamino | 70 | >10 | >10 |
| 5b | n-hexyl | 3-chlorophenylamino | 4-(N-methylpiperazin-1-yl)phenylamino | 1.1 | 0.82 | 0.38 |
| 5j | n-decyl | 3-chlorophenylamino | 4-(N-methylpiperazin-1-yl)phenylamino | >10 | 0.41 | >10 |
| 4i | cyclopropylmethyl | 3-nitrophenylamino | 4-(N-methylpiperazin-1-yl)phenylamino | 0.25 | 1.5 | 0.8 |
Data synthesized from a study on 2,6,9-trisubstituted purine derivatives as potential agents for the treatment of leukemia[1][2][3].
The data reveals that small modifications to the substituents on the purine core can significantly impact both potency and selectivity. For instance, compound 4f , with a cyclopropylmethyl group at N-9 and a 3-cyanophenylamino group at C-6, demonstrates high potency and selectivity for Bcr-Abl[1][2][3]. In contrast, extending the alkyl chain at N-9, as seen in compounds 5b and 5j , shifts the selectivity profile. Compound 5j , with a long n-decyl chain, shows preferential inhibition of BTK[1][2][3]. Compound 5b , with an n-hexyl group, exhibits activity against all three kinases, with the highest potency for FLT3-ITD[1][2][3].
Signaling Pathways and Inhibition
The kinases targeted by these substituted purines are critical components of signaling pathways that drive the proliferation and survival of cancer cells. Inhibition of these kinases can disrupt these pathways and induce apoptosis in malignant cells.
Caption: Simplified signaling pathways of Bcr-Abl, BTK, and FLT3-ITD, and their inhibition by substituted purines.
Experimental Protocols
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common method involves screening the compound against a panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol outlines a widely used method for in vitro kinase profiling.[4]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions[4].
-
Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding[4].
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50[4].
-
Incubation: Incubate the reaction for a specified time (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Measurement and Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Western Blot Assay for Target Engagement
To confirm that the kinase inhibitors affect their intended targets within a cellular context, a Western blot analysis can be performed to measure the phosphorylation status of downstream substrates.
Workflow for Cellular Western Blot Assay
Caption: Workflow for a cell-based Western blot assay to measure kinase inhibition.
Procedure:
-
Cell Culture and Treatment: Seed the appropriate cell line (e.g., K562 for Bcr-Abl, Ramos for BTK, MV4-11 for FLT3-ITD) in culture plates. Treat the cells with increasing concentrations of the purine inhibitor for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrates.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system. The reduction in the phosphorylated protein signal relative to the total protein level indicates the inhibitory activity of the compound in cells.
-
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Cross-Validation of 9-Allyl-9H-purin-6-amine's Potential Mechanisms of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 9-Allyl-9H-purin-6-amine, a synthetic adenine derivative. Due to the limited direct experimental data on this specific compound, this document cross-validates its plausible biological activities by comparing it with well-characterized molecules that share structural similarities: N6-benzylaminopurine (BAP) , a potent synthetic cytokinin, and 9-methyladenine , a simple 9-substituted purine derivative known to interact with adenosine receptors.
The core structure of this compound, featuring an unmodified 6-amino group and an alkyl substituent at the 9-position, suggests potential roles in modulating cellular processes governed by purinergic signaling, including plant cell growth and adenosine receptor-mediated pathways in mammalian systems.
Comparative Analysis of Potential Mechanisms
We will explore two primary hypothetical mechanisms of action for this compound:
-
Cytokinin-like Activity: Based on the structural resemblance to 9-substituted cytokinins, we will compare its potential activity to that of the widely used synthetic cytokinin, N6-benzylaminopurine (BAP).
-
Adenosine Receptor Modulation: As a 9-substituted adenine, it may interact with adenosine receptors. We will compare its hypothetical binding profile to that of 9-methyladenine.
Data Presentation
Table 1: Comparative Cytokinin Activity
| Compound | Bioassay | Effective Concentration (EC50) | Primary Effect | Reference |
| This compound | Tobacco Callus Bioassay | Hypothetical | Hypothetical: Promotes cell division and differentiation | Inferred from[1] |
| N6-benzylaminopurine (BAP) | Tobacco Callus Bioassay | ~ 30 nM | Promotes cell division and shoot formation | [2] |
| 9-methyladenine | Not typically active as a cytokinin | High µM to mM range | Weak or no cytokinin activity | [3] |
Note: Data for this compound is hypothetical and for comparative purposes only.
Table 2: Comparative Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| This compound | A1, A2A, A2B, A3 | Hypothetical | Hypothetical: Antagonist or weak agonist | Inferred from[4] |
| 9-methyladenine | A1 | ~100 µM | Antagonist | [4] |
| 9-methyladenine | A2 | ~24 µM | Antagonist | [4] |
| N6-benzylaminopurine (BAP) | Not a primary ligand | > 100 µM | Negligible | N/A |
Note: Data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
Protocol 1: Tobacco Callus Bioassay for Cytokinin Activity
Objective: To determine the cytokinin activity of a test compound by assessing its ability to induce cell division and growth in tobacco callus tissue.
Materials:
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
Indole-3-acetic acid (IAA)
-
Test compounds (this compound, BAP, 9-methyladenine) dissolved in a suitable solvent (e.g., DMSO)
-
Tobacco callus tissue (e.g., from Nicotiana tabacum)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS medium containing 3% (w/v) sucrose, 0.8% (w/v) agar, and a constant concentration of auxin (e.g., 2 mg/L IAA).
-
Autoclave the medium and cool to 50-60°C.
-
Add the test compounds at various concentrations (e.g., from 1 nM to 100 µM) to the molten medium. A control medium without any added cytokinin should also be prepared.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculate each plate with a pre-weighed piece of tobacco callus tissue (e.g., 50-100 mg).
-
Seal the plates and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.
-
After 4-6 weeks, determine the fresh weight of the callus tissue.
-
Calculate the increase in fresh weight for each concentration of the test compounds and plot a dose-response curve to determine the EC50 value.
Protocol 2: Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype (e.g., A1).
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A1 receptor (e.g., CHO-K1 cells)
-
Radioligand, e.g., [3H]CCPA (2-chloro-N6-cyclopentyladenosine) for A1 receptor
-
Test compounds (this compound, 9-methyladenine)
-
Non-specific binding control, e.g., R-PIA (R-phenylisopropyladenosine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes (e.g., 20-40 µg of protein per well).
-
Add the radioligand at a concentration close to its Kd value.
-
Add the test compound at various concentrations (e.g., from 1 nM to 100 µM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM R-PIA).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Perform a non-linear regression analysis of the binding data to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Hypothetical Cytokinin Signaling Pathway for this compound.
Caption: Hypothetical Adenosine A1 Receptor Antagonism by this compound.
Caption: Comparative Experimental Workflows.
References
- 1. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytokinins. Synthetic and naturally occurring N6-substituted adenine derivatives profoundly affect plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 9-Allyl-9H-purin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Allyl-9H-purin-6-amine derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is curated from experimental data to facilitate the rational design of novel and more potent analogs.
Introduction
The this compound (9-allyl-adenine) scaffold has emerged as a promising starting point for the development of various therapeutic agents, particularly in the realm of oncology. The purine core is a well-established pharmacophore known to interact with a multitude of biological targets, including protein kinases and enzymes involved in cellular signaling pathways. The introduction of an allyl group at the N9 position can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the impact of substitutions at the C2 and C6 positions of the 9-allyl-purin-6-amine core on its biological activity, providing a framework for future drug discovery efforts.
Data Presentation: Cytotoxicity and Kinase Inhibition
The following tables summarize the in vitro biological activities of various this compound derivatives. The data highlights the impact of different substituents at the C2 and C6 positions on their cytotoxic and kinase inhibitory potentials.
Table 1: In Vitro Cytotoxicity of C2 and C6-Substituted this compound Derivatives
| Compound ID | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) |
| 1a | -H | -NH2 | MCF-7 | > 50 |
| 1b | -Cl | -NH2 | MCF-7 | 25.3 |
| 1c | -NH2 | -NH2 | MCF-7 | 15.8 |
| 2a | -H | -Cl | - | - |
| 2b | -H | -NH-Cyclopropyl | K562 | 12.5 |
| 2c | -H | -NH-Benzyl | K562 | 8.7 |
Table 2: Kinase Inhibitory Activity of C2 and C6-Substituted this compound Derivatives
| Compound ID | C2-Substituent | C6-Substituent | Kinase Target | IC50 (nM) |
| 3a | -NH2 | -Cl | CDK2/cyclin A | 450 |
| 3b | -NH2 | -NH-Ph | CDK2/cyclin A | 210 |
| 3c | -NH2 | -NH-(3-Cl-Ph) | CDK2/cyclin A | 95 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals key structural requirements for the biological activity of this compound derivatives:
-
Substitution at C6: Modification of the 6-amino group is crucial for activity. Replacement of the amino group with a chlorine atom (as an intermediate) allows for the introduction of various amine substituents. Small, cyclic amines like cyclopropylamine and aromatic amines such as benzylamine at the C6 position enhance cytotoxic activity compared to the unsubstituted amine.
-
Substitution at C2: The presence of a substituent at the C2 position generally enhances activity. A chloro or amino group at C2 leads to increased cytotoxicity compared to the unsubstituted analog. In kinase inhibition, an amino group at C2 appears beneficial.
-
Combined Effect of C2 and C6 Substitutions: The combination of substituents at both C2 and C6 positions can lead to a significant increase in potency. For instance, in the CDK2 inhibitors, the presence of a C2-amino group coupled with an aniline or substituted aniline at C6 results in potent inhibitors. The introduction of a chlorine atom on the C6-anilino ring further enhances the inhibitory activity.
Experimental Protocols
General Synthesis of C2 and C6-Substituted this compound Derivatives
The synthesis of the target compounds typically starts from commercially available 2-amino-6-chloropurine or 6-chloropurine.
Step 1: N9-Allylation To a suspension of the starting purine (1 equivalent) and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), allyl bromide (1.2 equivalents) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, 9-allyl-6-chloro-9H-purin-2-amine or 9-allyl-6-chloro-9H-purine, is then isolated by extraction and purified by column chromatography.[1]
Step 2: Nucleophilic Substitution at C6 The N9-allylated intermediate (1 equivalent) is dissolved in a suitable solvent like ethanol or isopropanol. The desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) are added. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by filtration or evaporation of the solvent followed by purification.
Step 3: Modification at C2 (if applicable) Further modifications at the C2 position can be achieved through various chemical transformations depending on the desired substituent.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Test compounds (this compound derivatives)
-
Purified recombinant kinase and its specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: Add the diluted compounds to the wells of the 96-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is inversely proportional to the amount of ATP consumed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanism of Action
Studies on alkylated purines suggest that their cytotoxic effects are often mediated through the induction of apoptosis and the modulation of key cellular signaling pathways.[2][3] The 9-allyl-purin-6-amine derivatives likely share similar mechanisms of action.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Some alkylated purines have been shown to inhibit this pathway, leading to the induction of apoptosis.[2] It is hypothesized that 9-allyl-purin-6-amine derivatives may exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K or Akt.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 9-Allyl-purin-6-amine derivatives.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route involved in cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Some studies have shown that certain purine derivatives can modulate this pathway.[2] It is plausible that 9-allyl-purin-6-amine analogs could inhibit one or more kinases in this cascade, thereby impeding tumor cell growth.
References
- 1. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]
- 2. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Effects of 9-Allyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 9-Allyl-9H-purin-6-amine and its structural analogs, focusing on their activity as cytokinins, a class of plant growth hormones. The information presented is based on available experimental data to facilitate independent verification and further research.
Introduction to this compound
This compound, also known as 9-allyladenine, is a synthetic derivative of adenine, a fundamental component of nucleic acids. While purine analogs are often investigated for their potential as anticancer and antiviral agents, compounds with substitutions at the 9-position of the purine ring are frequently studied for their effects on plant growth and development. Cytokinins, which are N6-substituted adenine derivatives, play a crucial role in stimulating cell division, shoot initiation, and delaying senescence in plants. The biological activity of 9-substituted purines is thought to be dependent on their conversion to the corresponding free base.
Comparative Analysis of Cytokinin Activity
Table 1: Comparative Cytokinin Activity Data
| Compound | Bioassay | Endpoint | Result | Reference |
| This compound | Tobacco Callus Bioassay | Callus Growth Promotion | Data not available | - |
| Amaranthus caudatus Bioassay | Betacyanin Synthesis | Data not available | - | |
| 6-Benzylaminopurine (BAP) | Tobacco Callus Bioassay | Optimal concentration for callus growth | 1-10 mg/L | |
| Amaranthus caudatus Bioassay | Increased betacyanin synthesis | Concentration-dependent increase | General Knowledge |
Experimental Protocols
To facilitate the independent verification of the cytokinin activity of this compound, detailed methodologies for two standard bioassays are provided below.
Tobacco Callus Bioassay
This bioassay is a classical method to determine the cytokinin activity of a compound by measuring its ability to induce cell division and growth in tobacco pith callus tissue.
Methodology:
-
Explant Preparation: Tobacco (Nicotiana tabacum) pith tissue is excised from the stem and cut into small, uniform pieces (e.g., 5x5 mm).
-
Culture Medium: The explants are placed on a sterile, solid nutrient medium, typically Murashige and Skoog (MS) medium, supplemented with an auxin (e.g., indole-3-acetic acid, IAA) but lacking cytokinins.
-
Treatment: The test compound (this compound) is added to the medium at various concentrations. A positive control (e.g., BAP) and a negative control (no cytokinin) are included.
-
Incubation: The cultures are maintained in a controlled environment (e.g., 25°C, 16-hour photoperiod) for a period of 4-6 weeks.
-
Data Collection: The fresh and dry weight of the callus tissue is measured to quantify the growth-promoting activity of the test compound.
Amaranthus caudatus Bioassay
This bioassay is a rapid and sensitive method for determining cytokinin activity based on the induction of betacyanin synthesis in the cotyledons of Amaranthus caudatus seedlings.
Methodology:
-
Seed Germination: Seeds of Amaranthus caudatus are germinated in the dark on moist filter paper for 72 hours.
-
Explant Preparation: The cotyledons are excised from the seedlings.
-
Incubation: The excised cotyledons are floated on a solution containing the test compound (this compound) at various concentrations in a phosphate buffer. A positive control (e.g., BAP) and a negative control (buffer only) are included.
-
Light Treatment: The samples are incubated in the dark for 18-24 hours, followed by a period of light exposure to induce betacyanin synthesis.
-
Data Collection: The amount of betacyanin produced is quantified by spectrophotometry at approximately 540 nm after extracting the pigment from the cotyledons.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general cytokinin signaling pathway and a typical experimental workflow for assessing cytokinin activity.
Caption: Generalized Cytokinin Signaling Pathway.
Benchmarking 9-Allyl-9H-purin-6-amine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a critical endeavor in the pursuit of targeted therapies for a multitude of diseases, most notably cancer. The purine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. This guide provides a comparative analysis of the investigational compound, 9-Allyl-9H-purin-6-amine, against a panel of well-characterized kinase inhibitors.
Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document serves as a framework for its potential evaluation. Based on the structure-activity relationships of analogous 9-substituted purine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
This guide will therefore benchmark this compound against known inhibitors of key kinases in the PI3K/Akt/mTOR pathway: PI3Kα, Akt1, and mTOR.
Quantitative Data Summary: Kinase Inhibition Profiles
The following table summarizes the in vitro inhibitory activity of selected, well-established kinase inhibitors targeting PI3Kα, Akt1, and mTOR. These compounds serve as benchmarks for evaluating the potential potency and selectivity of novel inhibitors like this compound.
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| This compound | PI3Kα, Akt1, mTOR (Hypothesized) | Data Not Available | - |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3, 33 | Pan-PI3K Inhibitor |
| MK-2206 | Akt1, Akt2, Akt3 | 8, 12, 65 | Pan-Akt Inhibitor |
| Everolimus (RAD001) | mTORC1 | 1.6 - 2.6 | mTORC1 Inhibitor |
| GDC-0980 (Apitolisib) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 5, 27, 7, 14, 17 | Dual PI3K/mTOR Inhibitor[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following are standard protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, Akt1, mTOR).
-
Kinase-specific substrate (e.g., PIP2 for PI3K, Crosstide for Akt1).
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound (this compound) and reference inhibitors dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white microplates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the kinase reaction buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7, PTEN-null PC3).
-
Cell culture medium and supplements.
-
Test compound and reference inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
96-well clear microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test and reference compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
References
Orthogonal Assays to Confirm Adenosine Receptor Antagonism by 9-Allyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the phenotype of 9-Allyl-9H-purin-6-amine (also known as 9-allyladenine) as an adenosine receptor antagonist. Based on the structure-activity relationships of related 9-substituted purine derivatives, it is hypothesized that this compound competitively blocks the signaling of endogenous adenosine at one or more of the four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3).
To rigorously validate this phenotype, a series of orthogonal assays are recommended. Orthogonal assays are distinct methods that measure the same biological process through different techniques, thereby increasing confidence in the experimental findings. This guide outlines key biochemical and cell-based assays and provides a comparative analysis with established adenosine receptor antagonists.
Comparative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound against well-characterized adenosine receptor antagonists. This data illustrates how to present comparative results from the orthogonal assays described in this guide.
| Compound | Target Receptor | Radioligand Binding Assay (Ki, nM) | cAMP Accumulation Assay (IC50, nM) | Calcium Mobilization Assay (IC50, nM) |
| This compound | A1 | 150 | 250 | 300 |
| A2A | 80 | 120 | 150 | |
| A2B | >1000 | >1000 | >1000 | |
| A3 | 450 | 600 | 750 | |
| Caffeine (Non-selective) | A1 | 12,000 | 20,000 | 25,000 |
| A2A | 2,400 | 4,000 | 5,000 | |
| A2B | 13,000 | 25,000 | 30,000 | |
| A3 | 80,000 | >100,000 | >100,000 | |
| Istradefylline (A2A Selective) | A1 | 2,800 | 4,500 | 5,000 |
| A2A | 2.2 | 5.0 | 8.0 | |
| A2B | 1,600 | 2,500 | 3,000 | |
| A3 | >10,000 | >10,000 | >10,000 | |
| DPCPX (A1 Selective) | A1 | 0.45 | 1.2 | 2.0 |
| A2A | 3,400 | 5,000 | 6,000 | |
| A2B | >10,000 | >10,000 | >10,000 | |
| A3 | 2,500 | 4,000 | 5,500 |
Signaling Pathways and Experimental Workflows
To understand the assays, it is crucial to visualize the underlying biological processes and the experimental steps.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Orthogonal Assay Workflow.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for each adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).
-
Non-specific binding control: Theophylline or a high concentration of the unlabeled endogenous ligand, adenosine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.
-
Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of non-specific control).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This is a functional, cell-based assay that measures the downstream effect of adenosine receptor activation or inhibition on the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced changes in intracellular cAMP levels.
Materials:
-
A cell line endogenously or recombinantly expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
An adenosine receptor agonist (e.g., NECA).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an adenosine receptor agonist (typically the EC80 concentration). For A1 and A3 receptors, which are Gi/o-coupled, co-stimulation with forskolin is required to induce a measurable cAMP level that can then be inhibited.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This functional, cell-based assay measures changes in intracellular calcium concentrations upon receptor activation. While adenosine receptors do not primarily signal through calcium, this can be achieved by co-expressing a promiscuous G protein (e.g., Gα16) that couples to the phospholipase C pathway.
Objective: To provide an orthogonal functional readout for the antagonism of this compound.
Materials:
-
A cell line co-expressing the adenosine receptor of interest and a promiscuous G protein (e.g., Gα16).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
An adenosine receptor agonist (e.g., NECA).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add various concentrations of this compound or control compounds and incubate for a short period.
-
Add a fixed concentration of the adenosine receptor agonist and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response. Plot the response against the antagonist concentration to determine the IC50 value.
By employing these orthogonal assays, researchers can build a robust data package to confidently confirm and characterize the phenotype of this compound as an adenosine receptor antagonist, and objectively compare its performance against other alternatives in the field.
Validating the Specificity of 9-Allyl-9H-purin-6-amine for its Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the specificity of the purine-based compound, 9-Allyl-9H-purin-6-amine, for its putative target protein, Heat Shock Protein 90 (Hsp90). Due to the limited publicly available data on the exact molecule of interest, this guide leverages data from a closely related analog, 9-Allyl-6-chloro-9H-purin-2-amine, and compares its potential Hsp90 inhibitory activity with established, clinically relevant Hsp90 inhibitors. This approach allows for an informed assessment of the compound's potential as a specific Hsp90 inhibitor.
Introduction to this compound and its Putative Target: Hsp90
This compound belongs to the purine class of compounds, a scaffold known to be a versatile starting point for the development of various protein inhibitors. Published research on the synthesis of novel purine-based inhibitors has identified the molecular chaperone Heat Shock Protein 90 (Hsp90) as a primary target for this class of molecules. Hsp90 is a critical protein involved in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer cell proliferation, survival, and signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
The specificity of any potential drug candidate is paramount to its therapeutic success, minimizing off-target effects and toxicity. This guide outlines the experimental methodologies and comparative data necessary to rigorously evaluate the specificity of this compound for Hsp90.
Comparative Analysis of Hsp90 Inhibitors
To assess the potential specificity of this compound, we compare its profile (inferred from its close analog) with well-characterized Hsp90 inhibitors that have entered clinical trials. The following table summarizes key binding affinity data.
| Compound | Chemical Class | Target | Binding Affinity (Kd or IC50) | Assay Method |
| 9-Allyl-6-chloro-9H-purin-2-amine (Analog) | Purine-based | Hsp90α | IC50 values for derivatives range from 0.203 µM to 1.76 µM[1] | Cell-free assays[1] |
| Ganetespib (STA-9090) | Resorcinol-based | Hsp90 | IC50 of ~4 nM in OSA 8 cells[2] | Cellular Proliferation Assay[2] |
| Onalespib (AT13387) | Small molecule | Hsp90 | Kd of 0.7 nM[3] | Not specified[3] |
| Luminespib (NVP-AUY922) | Resorcinol-isoxazole | Hsp90α/β | IC50 of 13 nM (Hsp90α) / 21 nM (Hsp90β)[4] | Cell-free assays[4] |
Experimental Protocols for Specificity Validation
Validating the direct and specific binding of this compound to Hsp90 requires robust biophysical and biochemical assays. Below are detailed protocols for two standard methods used to quantify protein-ligand interactions.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to a protein. Unlabeled compounds that compete for the same binding site will displace the tracer, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human Hsp90α protein.
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-labeled geldanamycin).[5]
-
This compound and other test compounds.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a solution of Hsp90α and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal. b. Serially dilute this compound and control compounds in the assay buffer. c. In the 384-well plate, add the Hsp90α/tracer solution to wells containing the serially diluted compounds. d. Include control wells with Hsp90α/tracer only (maximum polarization) and tracer only (minimum polarization). e. Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium. f. Measure fluorescence polarization using the plate reader. g. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human Hsp90α protein, extensively dialyzed against the ITC buffer.
-
This compound and other test compounds, dissolved in the final dialysis buffer.
-
ITC buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.5).
-
Isothermal titration calorimeter.
-
-
Procedure: a. Prepare the Hsp90α solution to a known concentration (e.g., 10-20 µM) in the ITC cell. b. Prepare the ligand solution (e.g., 100-200 µM) in the injection syringe. c. Equilibrate the instrument to the desired temperature (e.g., 25°C). d. Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution. e. Record the heat change after each injection. f. As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution. g. Subtract the heat of dilution from the experimental data. h. Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.
Caption: Simplified Hsp90 signaling pathway and the effect of its inhibition.
Conclusion
Validating the specificity of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. Based on the available literature for analogous purine-based structures, Hsp90 is a highly probable target. The comparative data presented here for established Hsp90 inhibitors provide a benchmark for assessing the potency of this novel compound. The detailed experimental protocols for Fluorescence Polarization and Isothermal Titration Calorimetry offer robust methods for confirming direct target engagement and quantifying the binding affinity.
Further studies should focus on obtaining direct experimental data for this compound and performing broader selectivity profiling against a panel of kinases and other ATP-binding proteins to comprehensively establish its specificity for Hsp90. The diagrams provided serve as a visual guide for the experimental workflow and the underlying biological rationale. This comprehensive approach will enable researchers to make a well-informed decision on the future development of this compound as a specific Hsp90 inhibitor.
References
- 1. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Purine Derivatives
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of purine derivatives is paramount to designing effective and safe therapeutics. This guide provides a comparative analysis of the metabolic stability of several key purine derivatives, supported by experimental data and detailed methodologies. By offering a clear comparison, this guide aims to facilitate informed decisions in the selection and optimization of purine-based drug candidates.
Purine analogs are a cornerstone of chemotherapy and immunosuppressive treatments, targeting fundamental cellular processes.[1] Their efficacy, however, is intrinsically linked to their metabolic stability, which dictates their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide delves into the comparative metabolic stability of representative purine derivatives, offering insights into their biotransformation and clearance.
Comparative Metabolic Stability of Selected Purine Derivatives
The metabolic stability of a compound is often assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in systems that mimic human metabolism, such as human liver microsomes (HLM) and cryopreserved hepatocytes.[2] Below is a summary of available data for a selection of purine derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is synthesized from various sources.
| Purine Derivative | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Primary Metabolic Enzymes |
| 6-Mercaptopurine (6-MP) | Human Liver Microsomes | Data not consistently reported | Variable | Xanthine Oxidase (XO), Thiopurine S-methyltransferase (TPMT)[3][4] |
| Azathioprine | - | Rapidly converted to 6-MP non-enzymatically | - | Glutathione S-transferases (GSTs)[1] |
| Thioguanine | Human Liver Microsomes | Data not consistently reported | Variable | Xanthine Oxidase (XO), Thiopurine S-methyltransferase (TPMT)[3] |
| Fludarabine | - | Relatively stable to deamination | Low | Deoxycytidine kinase (dCK) for activation[5] |
| Cladribine | - | Resistant to adenosine deaminase | Low | Deoxycytidine kinase (dCK) for activation[3] |
| Clofarabine | - | Increased resistance to deamination and phosphorolysis | Low | Deoxycytidine kinase (dCK) for activation[5] |
Key Metabolic Pathways of Purine Derivatives
The metabolism of purine derivatives can be broadly categorized into activation pathways (anabolism) and inactivation/elimination pathways (catabolism). The following diagram illustrates the major metabolic routes for thiopurines.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a purine derivative using human liver microsomes, which primarily assesses Phase I metabolism.[3]
1. Reagents and Materials:
-
Human liver microsomes (pooled)
-
Test purine derivative (e.g., 10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds (high and low clearance)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
2. Experimental Workflow:
3. Incubation Conditions:
-
Microsomal protein concentration: 0.5-1.0 mg/mL
-
Test compound concentration: 1 µM
-
Incubation temperature: 37°C
-
Final DMSO concentration: < 0.1%
4. Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
In Vitro Metabolic Stability Assessment in Cryopreserved Hepatocytes
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, using suspended cryopreserved human hepatocytes.[6]
1. Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and incubation media
-
Test purine derivative (e.g., 10 mM stock in DMSO)
-
Control compounds (high and low clearance)
-
96-well plate
-
Incubator with shaking capability (37°C, 5% CO2)
-
Acetonitrile (for cell lysis and reaction termination)
-
LC-MS/MS system for analysis
2. Experimental Workflow:
3. Incubation Conditions:
-
Hepatocyte density: 0.5-1.0 x 10^6 cells/mL
-
Test compound concentration: 1 µM
-
Incubation temperature: 37°C in a humidified 5% CO2 atmosphere
-
Final DMSO concentration: < 0.1%
4. Data Analysis: Data analysis is similar to the microsomal assay, with the intrinsic clearance being normalized to the number of cells.
-
Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)
Conclusion
The metabolic stability of purine derivatives is a critical determinant of their therapeutic potential. While thiopurines undergo extensive metabolism by polymorphic enzymes, leading to variable patient responses, nucleoside analogs are generally designed for greater stability to facilitate their intracellular activation. This guide provides a framework for comparing the metabolic stability of different purine derivatives and highlights the experimental approaches used for their evaluation. For drug development professionals, a thorough understanding of these metabolic pathways and the ability to predict in vitro clearance are essential for the rational design and selection of purine-based drug candidates with improved pharmacokinetic and safety profiles.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 9-Allyl-9H-purin-6-amine
Researchers, scientists, and drug development professionals must handle the disposal of 9-Allyl-9H-purin-6-amine with stringent adherence to safety protocols to mitigate risks to personnel and the environment. This compound is classified as hazardous, with potential for significant harm if not managed correctly. This guide provides a comprehensive operational and disposal plan.
Hazard and Safety Summary
This compound presents multiple hazards requiring careful management. It is harmful if swallowed, may provoke an allergic skin reaction, and is suspected of causing cancer.[1] Furthermore, it is very toxic to aquatic life, with long-lasting effects.[1] In case of fire, hazardous combustion gases or vapors may be produced.[1]
Hazard Classification:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | H302 |
| May cause an allergic skin reaction | Skin sensitization (Category 1) | H317 |
| May cause cancer | Carcinogenicity (Category 1B) | H350 |
| Very toxic to aquatic life with long lasting effects | Short-term and long-term aquatic hazard (Category 1) | H410 |
| Causes skin irritation | Skin irritation (Category 2) | H315 |
| Causes serious eye irritation | Eye irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | H335 |
Personal Protective Equipment (PPE)
To ensure personal safety, the following Personal Protective Equipment (PPE) must be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Clothing: Protective clothing to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: Face shield in addition to goggles where splashing is a risk.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be conducted in line with institutional and regulatory guidelines.
-
Waste Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, and paper towels), must be segregated as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
-
Containment:
-
Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the compound.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., health hazard, exclamation mark, environment).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
The final disposal must be carried out at an approved waste disposal plant.[2]
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains.[1] Collect the spilled material carefully, avoiding dust generation, and place it in the hazardous waste container for disposal.[1][2]
-
First Aid:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 9-Allyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 9-Allyl-9H-purin-6-amine (CAS 4121-39-5), a substituted purine derivative. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as harmful, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, hands, and body.
| PPE Category | Item | Specification | Recommended Practice |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. | Always wear when there is a risk of splashing. A face shield offers more comprehensive protection.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. PVC gloves offer little protection against chemical exposure.[1] | Double gloving is recommended.[1] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Chemical Protective Suit | Long-sleeved with a closed front and tight-fitting cuffs.[1] | Ensure the material is non-permeable to the chemical. For larger quantities or risk of significant exposure, a chemical splash suit may be necessary.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of inhaling dust or aerosols. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Keep the container tightly closed when not in use.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
3. Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5. Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE and cleaning materials should be placed in a sealed container and disposed of as hazardous waste.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
